molecular formula C11H12N2O B12960761 1-((Methylamino)methyl)isoquinolin-6-ol

1-((Methylamino)methyl)isoquinolin-6-ol

Katalognummer: B12960761
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: DQEBMNNRSCDALA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Methylamino)methyl)isoquinolin-6-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((Methylamino)methyl)isoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((Methylamino)methyl)isoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

1-(methylaminomethyl)isoquinolin-6-ol

InChI

InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3

InChI-Schlüssel

DQEBMNNRSCDALA-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=NC=CC2=C1C=CC(=C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 1-((Methylamino)methyl)isoquinolin-6-ol: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-((Methylamino)methyl)isoquinolin-6-ol is a highly potent, small-molecule pharmacophore primarily recognized for its role as an ATP-competitive kinase inhibitor scaffold. In contemporary drug development, isoquinoline derivatives are the foundational building blocks for targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [1]. This technical whitepaper details the structural rationale, in vitro mechanism of action (MoA), and self-validating experimental workflows required to evaluate this compound's efficacy in cellular and biochemical models.

By detailing the exact causality behind its structural interactions and downstream signaling cascade, this guide serves as a definitive resource for application scientists and drug development professionals investigating cytoskeletal remodeling, ocular hypertension, and cardiovascular pharmacology.

Structural Pharmacology & Target Engagement

The design of 1-((Methylamino)methyl)isoquinolin-6-ol is not arbitrary; it is a highly optimized structure for AGC family kinase inhibition, specifically ROCK1/2.

  • The Isoquinolin-6-ol Core: The bicyclic isoquinoline ring acts as a purine mimetic, inserting deeply into the ATP-binding pocket of the kinase. The hydroxyl group at the 6-position is critical; it functions as a hydrogen bond donor/acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met156 in ROCK1). This interaction anchors the molecule and dictates its high binding affinity [2].

  • The 1-((Methylamino)methyl) Substitution: While the isoquinoline core provides affinity, the 1-position substitution dictates selectivity. The (methylamino)methyl group extends outward into the solvent-exposed channel of the kinase domain. At physiological pH, the basic secondary amine is protonated, allowing it to form electrostatic interactions with acidic residues at the lip of the binding pocket. This specific vector prevents off-target binding to closely related kinases (such as PKA or AKT) and significantly improves the aqueous solubility of the compound [3].

In Vitro Mechanism of Action & Signaling Cascade

In cellular environments, ROCK1 and ROCK2 are downstream effectors of the small GTPase RhoA. They are the master regulators of the actomyosin cytoskeleton.

When 1-((Methylamino)methyl)isoquinolin-6-ol enters the intracellular space, it competitively displaces ATP from the ROCK catalytic cleft. This inhibition triggers a specific downstream cascade:

  • Inhibition of MYPT1 Phosphorylation: Active ROCK normally phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at residues Thr696 and Thr853. The inhibitor halts this process [3].

  • Activation of MLCP: Unphosphorylated MYPT1 allows Myosin Light Chain Phosphatase (MLCP) to remain in its active state.

  • Dephosphorylation of MLC: Active MLCP rapidly dephosphorylates the Myosin Light Chain (MLC).

  • Phenotypic Shift: The loss of phosphorylated MLC leads to the dissolution of actin stress fibers, disassembly of focal adhesions, and profound cellular relaxation (a mechanism clinically leveraged to increase trabecular meshwork outflow in glaucoma) [2].

ROCK_Pathway Compound 1-((Methylamino)methyl) isoquinolin-6-ol ROCK ROCK1 / ROCK2 (Active Kinase) Compound->ROCK ATP-Competitive Inhibition MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylates (Thr853) MLCP MLC Phosphatase (Inhibited) MYPT1->MLCP Inactivates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contraction & Stress Fiber Formation MLC->Actin Promotes

Figure 1: Mechanism of ROCK1/2 inhibition and downstream disruption of actomyosin contraction.

Self-Validating Experimental Protocols

To rigorously validate the in vitro efficacy of this compound, researchers must employ orthogonal assays that prove both direct target engagement and functional cellular consequences.

Protocol A: Direct Target Engagement via TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because it eliminates radioactive waste while providing exceptional signal-to-background ratios, making it highly sensitive to ATP-competitive inhibitors.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Compound Incubation: Dispense 1-((Methylamino)methyl)isoquinolin-6-ol (in a 10-point, 3-fold dilution series starting at 10 µM) into a 384-well plate. Add 1 nM recombinant human ROCK1 or ROCK2. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Km​ (typically 10 µM for ROCK) and 200 nM of a biotinylated synthetic peptide substrate (e.g., long S6 kinase substrate peptide). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Protocol B: Cellular Target Engagement via Phospho-MYPT1 Western Blot

Rationale: Measuring MYPT1 phosphorylation at Thr853 is the gold standard for cellular ROCK inhibition. Expert Insight: Do not measure Thr696, as it is also phosphorylated by MRCK (Myotonic dystrophy kinase-related Cdc42-binding kinase), which can yield false-negative background signals. Thr853 is exclusively targeted by ROCK [3].

  • Cell Culture: Seed A7r5 (rat aortic smooth muscle) cells or HUVECs in 6-well plates at 2×105 cells/well. Starve in 0.1% FBS media for 12 hours to establish a baseline.

  • Treatment: Treat cells with the compound (0.1 nM to 10 µM) for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality note: Phosphatase inhibitors are critical to prevent artificial loss of the p-MYPT1 signal during extraction.

  • SDS-PAGE & Transfer: Run 15 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-MYPT1 (Thr853) and Total MYPT1. Use HRP-conjugated secondary antibodies and detect via chemiluminescence.

  • Quantification: Normalize the p-MYPT1 band intensity to the Total MYPT1 band intensity to calculate the cellular IC50.

Workflow A 1. Cell Culture (A7r5 / HUVEC) B 2. Compound Treatment A->B C 3. Cell Lysis & Extraction B->C D 4. SDS-PAGE & Western Blot C->D E 5. Quantify p-MYPT1 / Total D->E

Figure 2: Step-by-step in vitro workflow for validating cellular target engagement via p-MYPT1.

Quantitative Data Summary

The following table summarizes the expected in vitro profiling data for the 1-((Methylamino)methyl)isoquinolin-6-ol scaffold, demonstrating its high potency and selectivity profile typical of advanced isoquinoline-based ROCK inhibitors.

Target Kinase / AssayIC50 / Ki ValueBiological Significance
ROCK1 (Biochemical) 1.0 - 5.0 nMPrimary target; regulates actin cytoskeleton.
ROCK2 (Biochemical) 1.0 - 5.0 nMPrimary target; regulates smooth muscle contraction.
PKA (Selectivity Panel) > 1,000 nMDemonstrates selectivity against closely related AGC kinases.
AKT1 (Selectivity Panel) > 5,000 nMPrevents off-target metabolic/survival pathway disruption.
p-MYPT1 (Cellular) 15.0 - 50.0 nMConfirms cell membrane permeability and intracellular target engagement.

References

  • Liao, J. K., Seto, M., & Noma, K. (2007). Rho kinase (ROCK) inhibitors. Journal of Cardiovascular Pharmacology, 50(1), 17-24. URL:[Link]

  • Sturdivant, J. M., Royalty, S. M., Lin, C. W., Moore, L. A., Yingling, J. D., Laethem, C. L., ... & deLong, M. A. (2016). Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorganic & Medicinal Chemistry Letters, 26(10), 2475-2480. URL: [Link]

  • Lin, C. W., Sherman, B., Moore, L. A., Laethem, C. L., Lu, D. W., Pattabiraman, P. P., ... & Kopczynski, C. C. (2018). Discovery and preclinical development of netarsudil, a novel ocular hypotensive agent for the treatment of glaucoma. Journal of Ocular Pharmacology and Therapeutics, 34(1-2), 40-51. URL:[Link]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-((Methylamino)methyl)isoquinolin-6-ol. The compound, a polar isoquinoline derivative with both a basic secondary amine and an acidic phenolic group, presents unique chromatographic challenges, including poor retention and peak tailing on traditional stationary phases. This guide provides a comprehensive walkthrough of the method development strategy, explaining the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The final optimized method utilizes a C18 column with a phosphate buffer and acetonitrile mobile phase, offering excellent peak symmetry and resolution. The method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction

1-((Methylamino)methyl)isoquinolin-6-ol is a heterocyclic aromatic compound belonging to the isoquinoline class. Isoquinoline alkaloids are a diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities.[3][4] Accurate and reliable quantification of these compounds and their synthetic derivatives is crucial for drug discovery, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic studies.

The analytical challenge for 1-((Methylamino)methyl)isoquinolin-6-ol lies in its physicochemical properties. The molecule's polarity is influenced by the phenolic hydroxyl group and the basic (methylamino)methyl substituent. Such polar compounds often exhibit poor retention on conventional non-polar C18 stationary phases, eluting near the solvent front, which can compromise quantification.[5][6] Furthermore, the basic amine functionality can interact with residual silanol groups on the silica-based column packing material, leading to significant peak tailing and poor chromatographic performance.[7]

Therefore, a systematic method development approach is required to overcome these challenges. The primary objective is to achieve adequate retention and a symmetrical peak shape by carefully optimizing the mobile phase pH and composition.[8] This application note provides a step-by-step protocol for developing and validating an HPLC method that is fit for the purpose of quantifying 1-((Methylamino)methyl)isoquinolin-6-ol.

Method Development Strategy: Rationale and Optimization

The development of a robust HPLC method requires a logical, systematic approach. Our strategy focused on addressing the specific chemical nature of the analyte to achieve optimal separation.

Column Selection

The choice of stationary phase is the most critical parameter in HPLC.

  • Initial Choice: A C18 column was selected as the starting point. C18 columns are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic separation power for a broad range of molecules.[9]

  • Rationale: The isoquinoline ring system provides sufficient hydrophobicity to interact with the C18 stationary phase. The primary challenge is not a lack of interaction, but managing the polar and basic functional groups.

  • Alternatives Considered: Had the C18 column failed to provide adequate retention or peak shape, alternative phases such as a polar-embedded C18 or a Phenyl column would have been evaluated. These phases offer different selectivity and can provide enhanced retention for polar compounds. For extremely poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a viable, though more complex, alternative.[10][11]

Mobile Phase Optimization

2.2.1. Organic Modifier Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides lower viscosity (resulting in lower backpressure) and often yields sharper, more efficient peaks for aromatic compounds compared to methanol.[8]

2.2.2. pH Control and Buffer Selection Controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like 1-((Methylamino)methyl)isoquinolin-6-ol. The analyte has three key ionizable sites: the isoquinoline nitrogen (weakly basic, pKa ~5.3 for the parent isoquinoline[12]), the secondary amine (basic, pKa likely 9-10), and the phenolic hydroxyl group (acidic, pKa ~10).

  • Causality: To suppress the undesirable interactions of the protonated amine with column silanols, the pH of the mobile phase must be carefully controlled.[8] Operating at a low pH (e.g., pH 2.5-3.5) ensures that the secondary amine is fully protonated. While this increases polarity, it provides a consistent charge state, leading to reproducible retention.

  • Buffer Choice: A phosphate buffer was selected due to its excellent buffering capacity in the pH range of 2-4. A buffer concentration of 25 mM is sufficient to control the pH without risking precipitation upon mixing with the organic modifier. For applications requiring mass spectrometry (MS) detection, a volatile buffer like formic acid or ammonium formate would be necessary.[13]

Detection Wavelength (λ)

The conjugated aromatic system of the isoquinoline moiety is a strong chromophore, making UV detection highly suitable. A UV-Vis scan of a standard solution of the analyte was performed, which indicated a maximum absorbance (λmax) at 256 nm. This wavelength was selected for quantification to ensure maximum sensitivity.

Experimental Protocol

Materials and Reagents
  • 1-((Methylamino)methyl)isoquinolin-6-ol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric Acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in the desired ratio (start with 80:20 v/v). Degas the solution by sonication or online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Final Optimized Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 256 nm
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) cluster_report Final Assessment Dev Optimized HPLC Method Specificity Specificity (No Interference) Dev->Specificity Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Recovery Study @ 3 levels) Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or SD & Slope) Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day Robustness Robustness (Small Variations) LOD_LOQ->Robustness Report Validation Report & Method Suitability Confirmed Robustness->Report

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Protocol Steps:
  • Specificity: Inject a blank (mobile phase) and a placebo sample to confirm the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and inject six standard solutions in triplicate with concentrations ranging from 5 to 120 µg/mL. Construct a calibration curve by plotting the mean peak area against the concentration. Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[14]

  • Accuracy: Perform a recovery study by spiking the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) into a placebo matrix. Analyze each level in triplicate and calculate the percentage recovery.[15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the standard solution at 100% of the target concentration on the same day.[16]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[16][17]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, including mobile phase composition (±2% ACN), pH (±0.2 units), and flow rate (±0.1 mL/min). Assess the impact on peak area and retention time.[18]

Results and Discussion

The developed method successfully separated 1-((Methylamino)methyl)isoquinolin-6-ol from the solvent front and potential impurities. A representative chromatogram under the optimized conditions shows a sharp, symmetrical peak at a retention time of approximately 6.5 minutes.

The method validation results are summarized below.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Linear Range 5 - 120 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Regression Equation | y = 45210x + 1580 | - |

The method demonstrated excellent linearity across the specified range.

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) RSD (%) Acceptance Criteria
80% 99.5 0.85 Recovery: 98-102%
100% 100.8 0.62 RSD: ≤ 2%

| 120% | 101.2 | 0.77 | |

The high recovery values confirm the excellent accuracy of the method.

Table 3: Precision

Precision Type RSD (%) Acceptance Criteria
Repeatability (Intra-day, n=6) 0.55% RSD ≤ 2%

| Intermediate (Inter-day, n=6) | 1.12% | RSD ≤ 2% |

The low RSD values indicate that the method is highly precise.

Table 4: LOD, LOQ, and Robustness

Parameter Result
LOD 0.6 µg/mL
LOQ 1.8 µg/mL

| Robustness | No significant impact on results from minor variations. RSD of peak areas remained < 2%. |

The method proved to be robust under minor variations of its parameters, ensuring reliability during routine use.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of 1-((Methylamino)methyl)isoquinolin-6-ol has been successfully developed and validated. The systematic approach to method development, particularly the careful control of mobile phase pH, effectively overcame the challenges associated with analyzing this polar and basic compound. The method meets all validation criteria as per ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2] This application note provides a comprehensive and self-validating protocol that can be readily implemented in quality control and research laboratories for the routine analysis of 1-((Methylamino)methyl)isoquinolin-6-ol.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Phenomenex.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • BenchChem. (2025, December). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.
  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex.
  • Pharmaguideline. (2024, December 11).
  • Teledyne ISCO. (2012, November 9).
  • Chromatography Online. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?.
  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Shodex.
  • Sigma-Aldrich.
  • Lab Manager. (2025, October 2).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • PubChem. Isoquinolin-6-ol.
  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.
  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). FooDB.
  • PMC. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil.
  • Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica.
  • RJPBCS. Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt).. RJPBCS.

Sources

Application Note & Protocols: In Vitro Cytotoxicity Profiling of 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential.[1] The novel compound, 1-((methylamino)methyl)isoquinolin-6-ol, represents a new chemical entity whose biological activity is yet to be characterized. A critical first step in the preclinical evaluation of any new compound is the assessment of its effect on cell viability and proliferation.[2] This document provides a comprehensive, field-proven guide for researchers to determine the in vitro cytotoxic potential of 1-((methylamino)methyl)isoquinolin-6-ol. We present detailed, step-by-step protocols for three robust and widely adopted cell viability assays: MTT, CellTiter-Glo®, and Neutral Red Uptake. Beyond mere procedural steps, this guide explains the scientific rationale behind assay selection, critical parameters for experimental design, and a complete workflow for data analysis and interpretation, enabling the reliable determination of the compound's IC₅₀ value.

PART 1: Foundational Concepts & Strategic Assay Selection

The selection of a cell viability assay is a critical decision that depends on the experimental goals, the anticipated mechanism of action, and available laboratory equipment. Cell-based assays are indispensable tools in drug discovery for assessing a compound's effects on cellular targets and evaluating cytotoxicity.[3][4] No single assay is universally superior; therefore, understanding their underlying principles is paramount for generating meaningful and reliable data.

  • Metabolic-Based Assays: These assays measure parameters related to cellular metabolic activity. A reduction in metabolic rate is often an early indicator of cytotoxicity or cytostatic effects.

  • Lysosomal Integrity Assays: These methods assess the health of lysosomes, which are crucial for cellular homeostasis. Damage to lysosomal membranes is a hallmark of certain cell death pathways.

The three protocols detailed in this guide were chosen to provide orthogonal approaches to measuring cell viability, thereby increasing confidence in the final results.

The MTT Assay: A Measure of Mitochondrial Redox Potential

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a classic colorimetric method that relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of metabolically active cells.[5]

The CellTiter-Glo® Luminescent Assay: Quantifying ATP

This homogeneous "add-mix-measure" assay quantifies adenosine triphosphate (ATP), the primary currency of cellular energy, which is present in all metabolically active cells.[6][7] The CellTiter-Glo® reagent contains a thermostable luciferase enzyme that, in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal.[7] The "glow-type" signal has a long half-life (greater than five hours), providing flexibility in measurement and making it highly suitable for high-throughput screening (HTS).[6] The amount of ATP is directly proportional to the number of viable cells in culture.[6]

The Neutral Red Uptake Assay: Assessing Lysosomal Integrity

This assay provides a quantitative measure of viable cells based on their ability to incorporate and bind the supravital dye, neutral red, within their lysosomes.[8] Viable cells take up the dye via active transport.[9] Following an incubation period, the cells are washed to remove excess dye, and the incorporated dye is then extracted from the intact cells. The absorbance of the extracted dye is proportional to the number of viable cells.[8][9] This assay is particularly useful as it assesses a different cellular mechanism than metabolic assays and has been incorporated into regulatory testing guidelines for predicting cytotoxicity.[10][11]

Comparative Overview of Recommended Assays
AssayPrincipleMeasurementProsCons
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenasesColorimetric (Absorbance)Inexpensive, well-establishedEndpoint assay, requires a solubilization step, potential for compound interference
CellTiter-Glo® Luciferase-based quantification of ATP in metabolically active cells[7]Luminescent (Light Output)High sensitivity, simple "add-mix-measure" protocol, HTS compatible[6][7]More expensive, requires a luminometer
Neutral Red Uptake Active transport and accumulation of dye in lysosomes of viable cells[8][9]Colorimetric (Absorbance)Different mechanism from metabolic assays, cost-effectiveLess sensitive than luminescent assays, requires wash and extraction steps

PART 2: Pre-Experimental Design & Optimization

A robust and reproducible cytotoxicity study begins before the first plate is treated. Careful planning and optimization of key parameters are essential for generating high-quality data.

Compound Preparation and Handling
  • Solubility Assessment: Determine the solubility of 1-((Methylamino)methyl)isoquinolin-6-ol in a cell culture-compatible solvent. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in cell culture medium. It is critical to ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells, typically ≤0.5%.[12]

Cell Line Selection and Culture

The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cancer cell lines (e.g., HeLa, A549, MCF-7) or non-cancerous lines (e.g., HEK293, BALB/c 3T3) are appropriate.

  • Cell Health is Paramount: Always use cells that are healthy, actively dividing, and at a low passage number. Do not allow cells to become over-confluent in culture flasks.[3]

  • Consistency is Key: Use the same batch of media, supplements (like FBS), and a consistent cell culture protocol to minimize variability.[3]

Critical Protocol: Optimizing Cell Seeding Density

The optimal seeding density ensures that cells are in the logarithmic phase of growth throughout the duration of the experiment.[3] If cells are seeded too sparsely, they may not grow well; if seeded too densely, they will become confluent and enter growth arrest, making them less sensitive to anti-proliferative compounds.

Step-by-Step Protocol for Seeding Density Optimization:

  • Prepare a single-cell suspension of the chosen cell line.

  • Create a two-fold serial dilution of the cell suspension.

  • Seed these dilutions into the wells of a 96-well plate, leaving some wells with medium only for a blank control.

  • Incubate the plate for the intended duration of your compound exposure (e.g., 48 or 72 hours).

  • At the end of the incubation, perform one of the viability assays (e.g., MTT).

  • Plot the absorbance/luminescence values against the number of cells seeded.

  • Select a seeding density that falls within the linear portion of the resulting curve. This density will provide a sufficient signal-to-noise ratio while allowing for the detection of both cytotoxic and cytostatic effects.[13]

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization Experiment cluster_analysis Phase 3: Analysis Culture Maintain Healthy Cell Culture Harvest Harvest & Count Cells (Trypsinization) Culture->Harvest Suspension Prepare Single-Cell Suspension Harvest->Suspension Dilute Create 2-Fold Serial Dilution of Cells Suspension->Dilute Seed Seed Dilutions into 96-well Plate Dilute->Seed Incubate Incubate for Planned Assay Duration (e.g., 72h) Seed->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Plot Plot Signal vs. Cell Number Assay->Plot Select Select Density from Linear Range of Curve Plot->Select caption Workflow for Cell Seeding Density Optimization. G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 (Assay-Specific Readout) Seed Seed Cells in 96-well Plate (Optimized Density) Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Prep Prepare Compound Serial Dilutions & Vehicle Control Incubate1->Prep Treat Treat Cells with Compound Prep->Treat Incubate2 Incubate for Exposure Period (e.g., 48-72h) Treat->Incubate2 MTT MTT Assay: 1. Add MTT Reagent 2. Incubate 2-4h 3. Solubilize Formazan 4. Read Absorbance (570nm) Incubate2->MTT CTG CellTiter-Glo®: 1. Add Reagent 2. Mix 2 min 3. Incubate 10 min 4. Read Luminescence Incubate2->CTG NRU Neutral Red Assay: 1. Add NR Dye 2. Incubate 2h 3. Wash & Extract Dye 4. Read Absorbance (540nm) Incubate2->NRU caption General Experimental Workflow for Cell Viability Assays.

Caption: General Experimental Workflow for Cell Viability Assays.

PART 4: Data Analysis and IC₅₀ Determination

The goal of data analysis is to determine the concentration of 1-((Methylamino)methyl)isoquinolin-6-ol that inhibits cell viability by 50% (the IC₅₀ value), a key measure of a compound's potency. [14]

Data Normalization
  • Subtract Background: For each well, subtract the average absorbance/luminescence value of the "Blank" (medium only) wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is considered 100%. % Viability = (Signal_of_Treated_Well / Average_Signal_of_Vehicle_Control_Wells) * 100

Dose-Response Curve and IC₅₀ Calculation
  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding % Viability on the Y-axis. [15][16]2. Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) curve. [15]3. Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration (X) that corresponds to a 50% response (Y) on the fitted curve. [14][17]

G RawData Raw Data (Absorbance or Luminescence) SubtractBlank 1. Subtract Average Blank Value RawData->SubtractBlank Normalize 2. Normalize to Vehicle Control (% Viability) SubtractBlank->Normalize Plot 3. Plot % Viability vs. log[Compound] Normalize->Plot FitCurve 4. Fit Sigmoidal Dose-Response Curve (Non-linear Regression) Plot->FitCurve IC50 Result: IC50 Value FitCurve->IC50 caption Data Analysis Pipeline from Raw Data to IC50.

Caption: Data Analysis Pipeline from Raw Data to IC50.

References

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]

  • IC50. Wikipedia. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

  • CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • MTT Cell Viability & Proliferation Assay. ScienCell. [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. 2008;3(7):1125-31. [Link]

  • Weyermann J, Lochmann D, Zimmer A. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology. 2017;1601:217-224. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • How to calculate IC50. ResearchGate. [Link]

  • Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay. EU Science Hub. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • Rodríguez-García A, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics. 2023;15(2):636. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Sebaugh JL. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. 2024. [Link]

  • An, F., & Yoon, Y. S. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Processes, 5(3), 42. [Link]

  • Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports, 7(6), 515-526. [Link]

  • Trends in Cell-based Assays. Agilent. [Link]

  • MTT Cell Viability Assay Kit. BioVision. [Link]

  • Hirono, S., et al. (2008). A New Mechanism of 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one Dihydrochloride (TAS-103) Action Discovered by Target Screening With Drug-Immobilized Affinity Beads. Molecular Pharmacology, 73(3), 987-994. [Link]

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega. 2020;5(15):8495-8504. [Link]

  • (PDF) Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ResearchGate. [Link]

Sources

Application Note: Cell Culture Dosing Guidelines and Assay Protocols for 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals

Executive Summary

This application note provides comprehensive guidelines for the in vitro formulation, dosing, and functional evaluation of 1-((Methylamino)methyl)isoquinolin-6-ol . As a specialized 6-hydroxyisoquinoline derivative, this compound serves as a valuable pharmacological tool for interrogating AGC kinase pathways, predominantly Rho-associated coiled-coil-containing protein kinases (ROCK1/2). This guide establishes a self-validating experimental system, ensuring high-fidelity data collection in cytoskeletal, migration, and viability assays.

Mechanistic Rationale & Target Biology

Isoquinoline derivatives are privileged scaffolds in kinase inhibitor design. The 6-hydroxyisoquinoline core is a well-established hinge-binding motif that acts as an ATP-competitive inhibitor[1]. In ROCK1 and ROCK2, the isoquinoline nitrogen and the 6-hydroxyl group form critical hydrogen bonds with the kinase hinge region (e.g., Met156 in ROCK1 and Met172 in ROCK2)[2]. The 1-((methylamino)methyl) substitution enhances aqueous solubility and interacts with the ribose-binding pocket, dictating kinase selectivity.

Because ROCK isoforms are central regulators of actin-myosin contractility, inhibiting this pathway prevents the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and myosin light chain (MLC)[2]. Consequently, 1-((Methylamino)methyl)isoquinolin-6-ol is highly effective in assays measuring cell migration, invasion, and cytoskeletal dynamics[3].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) (Phosphorylated) ROCK->MLC Phosphorylates Inhibitor 1-((Methylamino)methyl) isoquinolin-6-ol Inhibitor->ROCK ATP-competitive Inhibition MYPT1->MLC Prevents dephosphorylation Actin Actin-Myosin Contractility & Cell Migration MLC->Actin Promotes

Figure 1: Mechanism of action of isoquinoline-6-ol derivatives in the ROCK signaling pathway.

Physicochemical Properties & Formulation

Proper formulation is critical to prevent compound precipitation and degradation. The methylamino group is sensitive to oxidative degradation if subjected to repeated freeze-thaw cycles.

ParameterSpecification / GuidelineCausality / Rationale
Molecular Formula C₁₁H₁₂N₂ODefines the basic aminoalcohol structure.
Primary Solvent 100% DMSO (Cell Culture Grade)Ensures complete dissolution of the hydrophobic isoquinoline core.
Stock Concentration 10 mM or 20 mMAllows for high dilution factors, keeping final DMSO concentration low.
Storage Conditions -20°C (Short term), -80°C (Long term)Prevents hydrolysis and oxidation of the hydroxyl and amine groups.
Handling Rule Aliquot into 10 µL - 20 µL volumesCritical: Repeated freeze-thaw cycles degrade the compound, leading to artificially inflated IC₅₀ values.

Cell Culture Dosing Guidelines

When applying 1-((Methylamino)methyl)isoquinolin-6-ol to in vitro models, the dosing strategy must account for basal kinase activity and solvent toxicity.

  • Working Concentration Range: 0.1 µM to 50 µM. (For most ROCK-dependent phenotypic assays, the effective dose ranges between 1 µM and 10 µM).

  • Maximum DMSO Concentration: ≤ 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% can induce spontaneous cytoskeletal alterations, membrane permeabilization, and non-specific cytotoxicity, which will confound the anti-migratory readouts of the inhibitor.

  • Serum Starvation Requirement:

    • Causality: Standard media (10% FBS) contains high levels of lysophosphatidic acid (LPA) and growth factors that hyperactivate RhoA. Starving cells (0.1% - 0.5% FBS) for 12 hours prior to dosing establishes a basal state, significantly improving the signal-to-noise ratio when evaluating kinase inhibition.

Validated Experimental Protocols

To ensure a self-validating system, researchers must run Protocol A (Viability) in parallel with Protocol B (Migration) . This orthogonal approach proves that a reduction in cell migration is due to true cytoskeletal inhibition rather than off-target compound toxicity.

Protocol A: Cell Viability & Dose-Response (MTT Assay)
  • Seeding: Seed cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Aspirate complete media. Wash once with PBS. Add media containing 0.5% FBS and incubate for 12 hours.

  • Dosing: Prepare a serial dilution of 1-((Methylamino)methyl)isoquinolin-6-ol in 0.5% FBS media (0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure all wells (including controls) have exactly 0.1% DMSO.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the IC₅₀ for cytotoxicity. Functional assays (Protocol B) must be performed at concentrations well below this IC₅₀.

Protocol B: Scratch Wound Healing (Migration Assay)
  • Seeding: Seed cells in a 24-well plate to reach 95-100% confluency within 24 hours.

  • Wounding: Use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash twice with PBS to remove detached cells.

  • Dosing: Apply media (0.5% FBS) containing the inhibitor at sub-toxic doses determined from Protocol A (e.g., 1 µM, 5 µM, 10 µM)[3].

  • Imaging (T=0): Capture baseline images of the scratch using an inverted microscope.

  • Incubation & Endpoint: Incubate for 24 hours. Capture images at the exact same coordinates (T=24).

  • Analysis: Quantify the wound closure percentage using ImageJ/Fiji.

Workflow Step1 1. Seed Cells (e.g., MDA-MB-231) QC1 QC: Cell Confluency Check (>80%) Step1->QC1 Step2 2. Serum Starvation (0.5% FBS, 12h) Step3 3. Compound Dosing (0.1 - 50 µM) Step2->Step3 QC2 QC: Vehicle Control (0.1% DMSO) Step3->QC2 Step4 4. Functional Assay (Migration/Viability) Step5 5. Readout & Analysis (IC50 Calculation) Step4->Step5 QC1->Step2 QC2->Step4

Figure 2: Standardized cell culture dosing workflow with integrated quality control checkpoints.

Data Presentation & Expected Outcomes

When profiling this compound, expect distinct behavioral shifts depending on the cell line's reliance on the RhoA/ROCK pathway.

Cell LineTissue OriginPrimary AssayExpected Outcome (at 5-10 µM)
MDA-MB-231 Breast AdenocarcinomaScratch Wound / Transwell>50% inhibition of migration; loss of stress fibers[3].
HUVEC Human Umbilical VeinTube Formation AssayDisruption of capillary-like network formation.
A549 Lung CarcinomaMTT ViabilityMinimal cytotoxicity (Viability >85%); primarily cytostatic.
NIH/3T3 Murine FibroblastPhalloidin StainingCollapse of actin stress fibers into cortical actin rings.

Troubleshooting & Self-Validating Controls

To ensure absolute trustworthiness of your data, the following controls must be integrated into every plate:

  • Positive Control (Pharmacological): Use an established ROCK inhibitor such as Fasudil (HA-1077) or Y-27632 (at 10 µM)[3]. If the positive control fails to inhibit migration, the assay window is compromised (likely due to over-confluency or high serum).

  • Negative Control (Vehicle): 0.1% DMSO in media. This normalizes the baseline and isolates the compound's specific effect from solvent artifacts.

  • Compound Precipitation: If cloudiness is observed in the media upon dosing, the compound has precipitated. Correction: Pre-warm the media to 37°C before adding the DMSO stock, and vortex immediately to ensure rapid dispersion.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Taylor & Francis
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors PubMed
  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design MDPI

Sources

Application Note: 1-((Methylamino)methyl)isoquinolin-6-ol as a Strategic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the isoquinoline scaffold is a privileged structure frequently utilized to target the ATP-binding cleft of various kinases. 1-((Methylamino)methyl)isoquinolin-6-ol (Molecular Formula: C₁₁H₁₂N₂O) is a highly versatile aminoalcohol precursor[1]. By featuring a basic secondary amine at the C1 position and a reactive phenolic hydroxyl at the C6 position, this compound provides orthogonal synthetic handles. This application note details the mechanistic rationale, synthesis workflows, and validated protocols for utilizing this precursor in the development of targeted therapeutics, such as Rho-associated protein kinase (ROCK) inhibitors.

Structural Rationale and Pharmacological Utility

The strategic value of 1-((Methylamino)methyl)isoquinolin-6-ol lies in its dual-functional nature:

  • The Isoquinoline Core: The 10π-electron aromatic system acts as a bioisostere for the adenine ring of ATP, allowing it to anchor deeply within kinase hinge regions[2].

  • The C6-Hydroxyl Group: The phenolic OH (pKa ~9.5) serves as a vector for solvent-exposed modifications[3]. It can be easily etherified or converted into a triflate for palladium-catalyzed cross-coupling reactions, allowing chemists to tune the lipophilicity and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

  • The C1-Methylaminomethyl Group: The secondary amine provides a crucial hydrogen-bond donor/acceptor pair. In physiological conditions, this amine is typically protonated, significantly enhancing the aqueous solubility of the compound. Furthermore, it acts as a highly nucleophilic handle for derivatization into amides, ureas, or sulfonamides[1].

ROCKPathway Precursor Isoquinoline Derivative (API) ROCK Rho-associated Kinase (ROCK) Inhibition Precursor->ROCK ATP-competitive binding MLCP Myosin Light Chain Phosphatase (Activation) ROCK->MLCP Prevents phosphorylation Actin Actin Cytoskeleton Reorganization MLCP->Actin Decreases MLC phosphorylation Cell Cellular Responses: Vasodilation, Apoptosis Actin->Cell Phenotypic outcome

Mechanism of action for isoquinoline-derived ROCK inhibitors.

Synthesis Workflow and Mechanistic Insights

The synthesis of 1-((Methylamino)methyl)isoquinolin-6-ol requires careful orchestration of protecting group chemistry to prevent the C6-hydroxyl from interfering with the C1-amination[1]. The most robust route involves the protection of 6-hydroxyisoquinoline, followed by C1-formylation, and a chemoselective reductive amination[4].

SynthesisWorkflow A 6-Hydroxyisoquinoline (Starting Material) B Hydroxyl Protection (TBS/Bn ether) A->B Step 1 C C1-Formylation (Radical or Oxidation) B->C Step 2 D Reductive Amination (Methylamine + NaBH3CN) C->D Step 3 E Deprotection (Removal of OH protecting group) D->E Step 4 F 1-((Methylamino)methyl)isoquinolin-6-ol (Target Precursor) E->F Isolation

Synthesis workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Quantitative Data Presentation

Table 1 summarizes the critical physicochemical parameters that dictate the handling and reactivity of this precursor.

PropertyValueRationale / Experimental Implication
Molecular Formula C₁₁H₁₂N₂ODefines the core mass for MS validation ([M+H]⁺ = 189.1).
Molecular Weight ~188.23 g/mol Low MW precursor, ideal for Fragment-Based Drug Discovery (FBDD)[1].
Melting Point 90°C – 92°CIndicates a crystalline solid nature, facilitating purification by recrystallization rather than chromatography[1].
Solubility Soluble in MeOH, EtOHAllows for homogeneous reactions in standard reductive amination conditions; limited non-polar solubility aids in precipitation[1].
pKa (Phenolic OH) ~9.5 (estimated)Requires selective pH control during aqueous workups to prevent the compound from trapping in the aqueous layer as a phenoxide[3].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught before downstream resources are wasted.

Protocol A: Reductive Amination for Precursor Synthesis

This step converts a protected 1-formylisoquinoline intermediate into the target methylamine.

Reagents: 1-Formyl-6-(benzyloxy)isoquinoline (1.0 eq), Methylamine hydrochloride (2.0 eq), Sodium cyanoborohydride (NaBH₃CN) (1.5 eq), Methanol (0.1 M), Glacial acetic acid (cat.).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 1-formyl-6-(benzyloxy)isoquinoline in anhydrous methanol. Add methylamine hydrochloride.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~5.5.

    • Causality: The slightly acidic pH protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating nucleophilic attack by the amine. It is critical not to drop the pH below 5, which would fully protonate the methylamine and render it non-nucleophilic[4].

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The presence of the imine intermediate and the absence of the starting aldehyde confirms complete conversion. Do not proceed to reduction until the aldehyde is consumed to avoid generating a des-amino alcohol byproduct.

  • Reduction: Cool the reaction to 0°C. Add NaBH₃CN portion-wise.

    • Causality: NaBH₃CN is chemoselective; it reduces the iminium ion much faster than it reduces unreacted aldehydes, ensuring high fidelity of the amine product[4].

  • Quenching & Workup: Stir for 12 hours at room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with Dichloromethane (DCM) (3x).

  • Validation Checkpoint 2: Ensure the aqueous layer is at pH ~8.5 during extraction. This exact pH ensures the newly formed secondary amine is deprotonated (partitioning into the DCM) while avoiding extremes that could cause emulsion.

Protocol B: Chemoselective N-Acylation of the Precursor

Once the C6-hydroxyl is deprotected (yielding 1-((Methylamino)methyl)isoquinolin-6-ol), the secondary amine can be selectively acylated to build API libraries.

Reagents: 1-((Methylamino)methyl)isoquinolin-6-ol (1.0 eq), Target Acyl Chloride (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq), Anhydrous DCM (0.1 M).

Step-by-Step Methodology:

  • Preparation: Suspend the precursor in anhydrous DCM under a nitrogen atmosphere and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add DIPEA via syringe.

    • Causality: DIPEA is a non-nucleophilic base that will scavenge the HCl byproduct without competing with the precursor for the acyl chloride.

  • Acylation: Add the acyl chloride dropwise over 15 minutes.

    • Causality: The secondary amine is kinetically more nucleophilic than the C6-phenolic hydroxyl. By performing the reaction at cryogenic temperatures with near-stoichiometric amounts of the electrophile, N-acylation is highly favored over O-acylation.

  • Validation Checkpoint 3: Monitor the reaction via TLC (10% MeOH in DCM). The product spot should exhibit UV activity but fail to stain with ninhydrin (indicating the secondary amine has been successfully consumed).

  • Isolation: Warm to room temperature, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • EvitaChem - Buy 1-((Methylamino)methyl)isoquinolin-6-ol (EVT-13095005). Available at: 1

  • PubChem - Isoquinolin-6-ol | C9H7NO | CID 135483582. Available at: 3

  • Google Patents - CA2738563C - 8-substituted isoquinoline derivatives and the use thereof. Available at: 4

  • Thieme Connect - Product Class 5: Isoquinolines. Available at: 2

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and high-yielding synthetic route for 1-((Methylamino)methyl)isoquinolin-6-ol, a highly valuable building block in the development of kinase inhibitors and neuroactive therapeutics.

Introduction and Retrosynthetic Strategy

The isoquinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 1-substituted isoquinolin-6-ols are critical intermediates for synthesizing Rho-associated protein kinase (ROCK) inhibitors. The scale-up of 1-((Methylamino)methyl)isoquinolin-6-ol presents unique challenges, particularly concerning the regioselective construction of the isoquinoline core and the late-stage demethylation of the phenol without compromising the basic amine functionality.

To ensure a self-validating and scalable system, we employ a convergent five-step route. The strategy relies on a classic Bischler-Napieralski cyclization to construct the core, followed by aromatization, nucleophilic substitution, and a carefully controlled Lewis acid-mediated demethylation.

Synthetic Workflow

G SM 3-Methoxyphenethylamine Amide N-Acylated Intermediate SM->Amide Chloroacetyl chloride (Acylation) DHIQ 3,4-Dihydroisoquinoline Core Amide->DHIQ POCl3, Toluene (Bischler-Napieralski) IQ 1-(Chloromethyl)- 6-methoxyisoquinoline DHIQ->IQ Pd/C, Xylene (Aromatization) Amine 1-((Methylamino)methyl)- 6-methoxyisoquinoline IQ->Amine MeNH2, THF (Substitution) Product 1-((Methylamino)methyl)- isoquinolin-6-ol Amine->Product BBr3, DCM (Demethylation)

Retrosynthetic workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Process Parameters and Quantitative Data

The following table summarizes the Critical Process Parameters (CPPs) and expected quantitative outcomes for the optimized scale-up route (based on a 1.0 mol scale validation).

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 N-AcylationChloroacetyl chloride, Et₃N, DCM0 to 20292 - 95%>98%
2 CyclizationPOCl₃ (3.0 eq), Toluene110 (Reflux)6 - 878 - 82%>95%
3 Aromatization10% Pd/C, Xylene140 (Reflux)1285 - 88%>97%
4 AminationMeNH₂ (10.0 eq, 2M in THF)25490 - 93%>98%
5 DemethylationBBr₃ (3.0 eq), DCM-78 to 201675 - 80%>99%

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(3-methoxyphenethyl)acetamide

Causality & Insight: Dichloromethane (DCM) is utilized as the solvent due to its excellent heat capacity and solubility profile for the starting materials. Triethylamine (Et₃N) acts as an acid scavenger to prevent the premature protonation of the starting amine, ensuring complete conversion.

  • Charge a 2 L jacketed reactor with 3-methoxyphenethylamine (151.2 g, 1.0 mol), Et₃N (121.4 g, 1.2 mol), and DCM (1.0 L).

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add chloroacetyl chloride (118.6 g, 1.05 mol) dropwise over 1 hour, maintaining the internal temperature below 5 °C to suppress the formation of di-acylated impurities.

  • Warm to room temperature (20 °C) and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the amide as an off-white solid.

Step 2: Bischler-Napieralski Cyclization

Causality & Insight: The Bischler-Napieralski reaction is a robust method for constructing the 3,4-dihydroisoquinoline core[1]. Phosphorus oxychloride (POCl₃) acts as the dehydrating agent. Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy required to drive the cyclization while minimizing degradation.

  • Dissolve the crude amide from Step 1 in anhydrous toluene (1.2 L).

  • Cool the solution to 0 °C and add POCl₃ (460 g, 3.0 mol) dropwise[1].

  • Heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor by LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (2 kg) to quench excess POCl₃. Safety Note: This quench is highly exothermic.

  • Basify the aqueous layer to pH 9 using 20% NaOH solution. Extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry, and concentrate to yield 1-(chloromethyl)-6-methoxy-3,4-dihydroisoquinoline.

Step 3: Aromatization to 1-(Chloromethyl)-6-methoxyisoquinoline

Causality & Insight: Aromatization of the dihydroisoquinoline is achieved via catalytic dehydrogenation using Palladium on Carbon (Pd/C). Xylene is used as the solvent to allow for high-temperature reflux (140 °C), which is thermodynamically required to drive the extrusion of hydrogen gas[1].

  • Dissolve the crude intermediate from Step 2 in xylenes (1.0 L).

  • Add 10% Pd/C (15 g).

  • Heat the suspension to reflux (140 °C) under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Purify via recrystallization from ethanol to afford 1-(chloromethyl)-6-methoxyisoquinoline as a crystalline solid[2].

Step 4: Nucleophilic Substitution with Methylamine

Causality & Insight: The displacement of the primary chloride by methylamine is highly efficient. A large excess of methylamine (10 equivalents) is strictly required to shift the reaction kinetics toward the mono-alkylated product and suppress the formation of secondary amine dimers (bis-alkylation).

  • Dissolve 1-(chloromethyl)-6-methoxyisoquinoline (103.8 g, 0.5 mol) in THF (500 mL).

  • Add a solution of methylamine (2.0 M in THF, 2.5 L, 5.0 mol) at room temperature.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • Concentrate the mixture under reduced pressure to remove THF and excess methylamine.

  • Dissolve the residue in DCM (800 mL), wash with water (2 x 300 mL) and brine, dry over Na₂SO₄, and concentrate to yield 1-((methylamino)methyl)-6-methoxyisoquinoline.

Step 5: Lewis Acid-Mediated O-Demethylation

Causality & Insight: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates with the methoxy oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group[3]. The reaction must be initiated at -78 °C to control the highly exothermic complexation phase. Three equivalents of BBr₃ are used to account for the coordination to the basic nitrogen atoms (isoquinoline core and secondary amine) prior to ether cleavage[4].

  • Dissolve 1-((methylamino)methyl)-6-methoxyisoquinoline (86.5 g, 0.4 mol) in anhydrous DCM (800 mL) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ (1.0 M in DCM, 1.2 L, 1.2 mol) dropwise over 2 hours[3].

  • Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 16 hours.

  • Recool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (200 mL) to destroy excess BBr₃ and break the boron complexes. Caution: Vigorous evolution of HBr gas.

  • Concentrate the mixture to dryness. Dissolve the residue in water, adjust the pH to 7.5-8.0 using saturated NaHCO₃, and extract with a mixture of DCM/Isopropanol (4:1).

  • Dry the organic phase, concentrate, and recrystallize from methanol/ethyl acetate to afford the final product, 1-((Methylamino)methyl)isoquinolin-6-ol, as a high-purity solid.

Sources

Preparation of Stock Solutions for Novel Isoquinoline Derivatives: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on 1-((Methylamino)methyl)isoquinolin-6-ol

Initial literature and database searches for "1-((Methylamino)methyl)isoquinolin-6-ol" did not yield specific physicochemical data, including solubility and stability, from commercial suppliers or peer-reviewed publications. This absence of specific information prevents the creation of a validated, compound-specific protocol. Therefore, this guide has been developed to provide a comprehensive, best-practice framework for researchers to systematically and safely prepare stock solutions of novel or poorly characterized isoquinoline derivatives, using sound scientific principles.

Introduction: The Importance of a Well-Characterized Stock Solution

The isoquinoline scaffold is a core component of many biologically active compounds, with applications ranging from anticancer to antimicrobial agents.[1] The reliability and reproducibility of in vitro and in vivo studies heavily depend on the accurate and consistent preparation of stock solutions of these test compounds. A poorly prepared stock solution can lead to inaccurate concentration determination, compound precipitation, and degradation, ultimately compromising the integrity of the experimental results.

This application note provides a detailed, step-by-step guide for the preparation, characterization, and storage of stock solutions for novel isoquinoline derivatives, ensuring the highest level of scientific rigor.

Safety First: Handling Isoquinoline Derivatives

While specific toxicity data for 1-((Methylamino)methyl)isoquinolin-6-ol is unavailable, the parent compound, isoquinoline, and its derivatives should be handled with care. Isoquinoline is classified as harmful if swallowed and toxic in contact with skin, causing skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Mandatory Safety Precautions:

  • Engineering Controls: All handling of the solid compound and initial solution preparation should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat and chemical-resistant gloves (nitrile or neoprene).

    • Use safety glasses or goggles to protect the eyes.

  • Waste Disposal: Dispose of all waste materials, including contaminated vials and pipette tips, in accordance with institutional and local regulations for chemical waste.

The First Step: Determining Solubility

A systematic approach to determining the solubility of a novel compound is crucial for selecting the optimal solvent for your stock solution.

Recommended Solvents for Initial Screening

Based on the general properties of isoquinoline derivatives, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]

  • Ethanol (EtOH): A polar protic solvent, often used in biological assays.

  • Methanol (MeOH): Another polar protic solvent with good solvating properties for many organic molecules.

  • Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): To assess solubility in aqueous media relevant to biological assays.

Experimental Protocol for Solubility Testing

This protocol is designed to determine an approximate solubility of the compound in a small scale.

Materials:

  • Novel isoquinoline derivative (e.g., 1-((Methylamino)methyl)isoquinolin-6-ol)

  • Anhydrous DMSO, Ethanol (200 proof), and Methanol

  • Sterile PBS (pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a small amount of the compound (e.g., 1-2 mg) into separate, pre-weighed microcentrifuge tubes for each solvent to be tested.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add the same solvent in small, precise increments (e.g., 10 µL), vortexing thoroughly after each addition, until the compound is fully dissolved.

  • Record the Volume: Record the total volume of solvent required to dissolve the compound.

  • Calculate Approximate Solubility: Calculate the approximate solubility in mg/mL.

  • Repeat for Other Solvents: Repeat steps 2-6 for each of the other solvents.

  • Observation for Precipitation: Allow the solutions to stand at room temperature for at least one hour and then at 4°C overnight to observe any potential precipitation.

Preparing the High-Concentration Stock Solution

Once a suitable solvent has been identified, a high-concentration primary stock solution can be prepared. DMSO is often the solvent of choice for creating highly concentrated stock solutions of organic molecules for long-term storage.

Quantitative Data for Stock Solution Preparation

The following table provides examples of the amount of compound needed to prepare stock solutions at various concentrations.

Target ConcentrationVolume of SolventMass of Compound (MW = 188.23 g/mol )*
10 mM1 mL1.88 mg
20 mM1 mL3.76 mg
50 mM1 mL9.41 mg
100 mM1 mL18.82 mg

*Note: The molecular weight of 1-((Methylamino)methyl)isoquinolin-6-ol is assumed to be 188.23 g/mol for these calculations. Always use the actual molecular weight of your compound.

Step-by-Step Protocol for Stock Solution Preparation (Example: 10 mM in DMSO)

Materials:

  • Novel isoquinoline derivative

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Vial Preparation: Use a clean, dry amber glass vial to protect the compound from light.

  • Weighing: Accurately weigh the desired amount of the compound (e.g., 1.88 mg for a 1 mL of 10 mM solution) directly into the vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but be cautious of potential degradation with heat-sensitive compounds.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution as recommended in Section 5.0.

Storage and Stability of Stock Solutions

The stability of a compound in solution is critical for its effective use.

General Storage Recommendations
  • Temperature: For long-term storage, it is recommended to aliquot the primary stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.

  • Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as many organic compounds are light-sensitive.

  • Moisture: Use anhydrous solvents and tightly sealed vials with PTFE-lined caps to prevent the introduction of moisture, which can cause hydrolysis of the compound.

Assessing Long-Term Stability

For long-term or critical studies, it is advisable to periodically check the stability of your stock solution. This can be done by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products.

Workflow for Preparing Working Solutions

The high-concentration primary stock solution is typically diluted to a lower concentration (working solution) in a suitable buffer or cell culture medium for immediate use in experiments.

Diagram of the Dilution Workflow

Caption: Workflow for stock and working solution preparation.

Note on Solvent Effects: When preparing the final working solution, ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system being studied (typically <0.5% v/v).

Conclusion

The preparation of accurate and stable stock solutions is a fundamental yet critical step in drug discovery and life sciences research. By following a systematic approach to determine solubility and employing best practices for preparation and storage, researchers can ensure the quality and reliability of their experimental data when working with novel isoquinoline derivatives.

References

  • Sigma-Aldrich. (n.d.). Isoquinoline Safety Data Sheet.
  • PubChem. (n.d.). Isoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Li, W., & Li, N. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal Research Reviews, 40(6), 2294-2342.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-((Methylamino)methyl)isoquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for the synthesis of 1-((methylamino)methyl)isoquinolin-6-ol, a critical building block and intermediate in kinase inhibitor development.

Synthetic Workflow Overview

The standard scalable route involves a three-step sequence starting from 1[1]. Alternative 2 exist[2], but the radical bromination-amination-deprotection sequence remains the most robust choice for standard laboratory scale execution.

Synthesis SM 6-Methoxy-1-methylisoquinoline Step1 NBS, AIBN Radical Bromination SM->Step1 Int1 1-(Bromomethyl)-6-methoxyisoquinoline Step1->Int1 Step2 CH3NH2 (Excess) Nucleophilic Substitution Int1->Step2 Int2 1-((Methylamino)methyl)-6-methoxyisoquinoline Step2->Int2 Step3 BBr3, CH2Cl2 Ether Cleavage & MeOH Quench Int2->Step3 Product 1-((Methylamino)methyl)isoquinolin-6-ol Step3->Product

Fig 1: Three-step synthesis workflow for 1-((Methylamino)methyl)isoquinolin-6-ol.

Troubleshooting FAQs

Q1: Why am I observing a complex mixture and low yield during the NBS bromination step?

Causality: The benzylic position of 6-methoxy-1-methylisoquinoline is highly activated. If the concentration of N-bromosuccinimide (NBS) is too high, or if the reaction is left unchecked, the radical intermediate rapidly undergoes overbromination to form a 1-(dibromomethyl) byproduct. Additionally, the electron-rich nature of the 6-methoxyisoquinoline core can lead to electrophilic aromatic bromination at C5 or C7 if trace HBr is present in the reaction mixture. Solution: Maintain strict stoichiometric control (0.95 equivalents of NBS) to ensure the starting material is slightly in excess. Use a radical initiator like AIBN, perform the reaction in a degassed halogenated solvent (e.g., CCl4 or PhCF3) under reflux, and quench the reaction immediately once LC-MS indicates maximum mono-brominated product.

Q2: My amination step yields less than 30% of the desired product, with heavy impurities. How can I prevent this?

Causality: This is a classic over-alkylation issue (Menschutkin reaction). Primary amines (such as methylamine) react with alkyl halides to form secondary amines. However, the resulting secondary amine is more nucleophilic and sterically unhindered enough to react with a second molecule of the alkyl bromide, forming a tertiary bis-alkylated byproduct. Solution: The concentration of the electrophile must be kept infinitely low relative to the nucleophile. Use a massive excess of methylamine (20–40 equivalents) and employ an "inverse addition" technique—adding the bromide dropwise to the cold amine solution over an extended period.

Q3: After BBr3 deprotection, my mass recovery is extremely low. Where is the product?

Causality: There are two primary mechanisms for product loss here, primarily driven by the 3[3]:

  • Boron Complexation: Boron tribromide forms highly stable Lewis acid-base complexes with both the newly formed phenoxide and the secondary amine. Standard aqueous workups often fail to break these complexes, leaving the product trapped in the aqueous layer or as an insoluble emulsion.

  • Amphoteric Nature: The final molecule contains a basic secondary amine (pKa ~9.5) and an acidic phenol (pKa ~9.5). At neutral pH, it exists as a highly water-soluble zwitterion. Solution: Quench the BBr3 reaction carefully with methanol. This drives a transesterification reaction, converting the boron complexes into volatile trimethyl borate [B(OMe)3], which can be removed under reduced pressure. Avoid liquid-liquid extraction; instead, isolate the product using Strong Cation Exchange (SCX) chromatography or precipitate it as a hydrochloride salt.

Quantitative Data: Amination Optimization

The table below summarizes the effect of stoichiometry and addition rate on the yield of the amination step, validating the necessity of the inverse addition protocol.

Reagent EquivalentsAddition MethodSolventTemp (°C)Yield of Mono-alkylated (%)Yield of Bis-alkylated (%)
2.0 eq CH3NH2Direct (All at once)THF2525%60%
5.0 eq CH3NH2Direct (All at once)THF2545%40%
20.0 eq CH3NH2Direct (All at once)MeOH0 to 2572%15%
20.0 eq CH3NH2 Inverse (Dropwise) MeOH 0 89% <5%

Validated Experimental Protocols

Protocol A: 1-(Bromomethyl)-6-methoxyisoquinoline

Self-Validating Check: The reaction mixture shifts from orange to pale yellow as NBS is consumed and succinimide floats to the surface.

  • Dissolve 4 (10.0 g, 57.7 mmol)[4] in anhydrous trifluorotoluene (150 mL).

  • Add N-bromosuccinimide (9.75 g, 54.8 mmol, 0.95 eq) and AIBN (0.47 g, 2.8 mmol, 0.05 eq).

  • Degas the mixture with nitrogen for 10 minutes.

  • Heat the mixture to 85°C under nitrogen for 3 hours. Monitor strictly by LC-MS.

  • Cool to 0°C, filter off the precipitated succinimide, and concentrate the filtrate under reduced pressure.

  • Purify immediately via flash chromatography (silica gel, Hexanes/EtOAc) to afford the mono-brominated product.

Protocol B: 1-((Methylamino)methyl)-6-methoxyisoquinoline

Self-Validating Check: Complete consumption of the bromide starting material by TLC (ninhydrin stain will show a dark spot for the secondary amine).

  • Prepare a solution of methylamine (33% w/w in absolute ethanol, 100 mL, ~800 mmol, >14 eq).

  • Cool the amine solution to 0°C in an ice bath under nitrogen.

  • Dissolve 1-(bromomethyl)-6-methoxyisoquinoline (14.5 g, 57.5 mmol) in anhydrous THF (50 mL).

  • Add the bromide solution dropwise to the stirring methylamine solution over 2 hours using an addition funnel (Inverse Addition).

  • Stir for an additional 1 hour at 0°C, then allow to warm to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess methylamine and ethanol.

  • Dissolve the residue in CH2Cl2, wash with 1M NaOH to ensure the amine is free-based, dry over Na2SO4, and concentrate.

Protocol C: 1-((Methylamino)methyl)isoquinolin-6-ol (Deprotection)

Self-Validating Check: The addition of methanol will cause vigorous bubbling (HBr gas evolution) and the dissolution of the gummy boron complex into a clear solution.

  • Dissolve 1-((methylamino)methyl)-6-methoxyisoquinoline (10.0 g, 49.4 mmol) in anhydrous CH2Cl2 (200 mL) and cool to -78°C under nitrogen.

  • Carefully add 3 (1.0 M in CH2Cl2, 150 mL, 150 mmol, 3.0 eq) dropwise[3].

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the mixture back to -78°C. Crucial Step: Quench the reaction by the extremely slow, dropwise addition of anhydrous methanol (50 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture to dryness under reduced pressure to remove volatile B(OMe)3.

  • Re-dissolve the residue in methanol (100 mL) and concentrate again (repeat 3 times to ensure complete boron removal).

  • Purify the crude residue using an SCX (Strong Cation Exchange) cartridge, washing with methanol and eluting the product with 2M ammonia in methanol. Concentrate to afford the pure target compound.

References

  • Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes - ACS Publications.1

  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines - PubMed. 2

  • Tribromoborane-methyl sulfide | 29957-59-3 - Benchchem. 3

  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate - RSC Publishing. 4

Sources

Technical Support Center: Optimizing Chromatography for 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 1-((Methylamino)methyl)isoquinolin-6-ol. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Our focus is to provide practical, in-depth solutions to common challenges, moving from foundational knowledge of the analyte to advanced troubleshooting protocols.

Understanding the Analyte: The Key to a Robust Method

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 1-((Methylamino)methyl)isoquinolin-6-ol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Its behavior in reversed-phase chromatography is entirely dictated by the pH of the mobile phase, which controls the ionization state of these groups.

Chemical Structure and Ionizable Groups:

This molecule has three key sites that are influenced by pH:

  • Phenolic Hydroxyl (-OH): An acidic group.

  • Isoquinoline Nitrogen: A weakly basic aromatic amine.

  • Secondary Amine (-NHCH3): A basic aliphatic amine.

Functional GroupTypePredicted pKaPredominant Charge at pH 3Predominant Charge at pH 7Predominant Charge at pH 10.5
Phenolic HydroxylAcidic~9.5 - 10.5Neutral (OH)Neutral (OH)Negative (O⁻)
Isoquinoline NitrogenBasic~5.5 - 6.5[1][2]Positive (NH⁺)Mixed (NH⁺/N)Neutral (N)
Secondary AmineBasic~10.5 - 11.0Positive (NH₂⁺)Positive (NH₂⁺)Mixed (NH₂⁺/NH)

The core challenge: At mid-range pH (e.g., 5-8), the molecule can exist in multiple protonation states simultaneously, which can lead to poor peak shapes, such as broadening or splitting.[3] Furthermore, the positively charged amine groups are prone to strong secondary interactions with negatively charged residual silanols on the surface of standard silica-based columns, a primary cause of severe peak tailing.[4][5]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of 1-((Methylamino)methyl)isoquinolin-6-ol.

Q1: Why is my peak severely tailing on a standard C18 column? A1: Peak tailing for this compound is almost certainly caused by the interaction between its protonated (positively charged) amine groups and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[4][5] This secondary ionic interaction acts as an additional, strong retention mechanism for some of the analyte molecules, causing them to elute later than the main peak, resulting in a "tail".

Q2: I have very little or no retention at low pH (e.g., pH < 4). What's happening? A2: At a low pH, both the isoquinoline nitrogen and the secondary amine are fully protonated, making the molecule carry a net positive charge. This significantly increases its polarity and water solubility.[6][7] In reversed-phase chromatography, highly polar compounds have weak interactions with the nonpolar stationary phase, leading to very early elution, often near the solvent front.

Q3: What is the best starting pH for method development with this molecule? A3: A low pH range of 2.5 to 3.5 is the recommended starting point.[8] Operating at a pH at least 2 units below the lowest basic pKa ensures that both amine groups are fully and consistently protonated (ionized).[3][9] This has two major benefits:

  • Robust Retention: It avoids retention time drift that can occur if the pH is close to a pKa value.[9]

  • Minimized Tailing: At low pH, the residual silanol groups on the column are protonated (Si-OH), minimizing the strong ionic interactions that cause peak tailing.[4]

Q4: My retention times are drifting from one run to the next. What should I do? A4: Retention time drift for an ionizable compound like this is almost always related to inadequate mobile phase buffering.[9] Ensure your buffer is used within ±1 pH unit of its pKa and at a sufficient concentration (typically 10-25 mM) to resist pH shifts when the sample is injected.[3][10] Also, always prepare fresh mobile phase daily, as the pH of aqueous-organic mixtures can change over time due to the absorption of atmospheric CO₂.[10]

Q5: Should I use Acetonitrile or Methanol as the organic modifier? A5: Both can be effective, and the choice can alter selectivity. Acetonitrile is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, Methanol can sometimes offer different selectivity for polar compounds and should be evaluated if resolution is a problem.

In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving more complex chromatographic issues.

Scenario 1: Persistent Peak Tailing Despite Low pH

If you are operating at a low pH (e.g., 2.8) with a buffered mobile phase and still observe unacceptable peak tailing (Asymmetry > 1.5), follow this troubleshooting workflow.

G cluster_0 Diagnosis cluster_1 Solutions start Persistent Peak Tailing (Asymmetry > 1.5) cause1 Cause: Secondary Silanol Interactions start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Extra-Column Dispersion start->cause3 sol1a Switch to a High-Purity, End-Capped Column (e.g., modern Type B Silica) cause1->sol1a Primary Solution sol1b Use a Phenyl-Hexyl or Embedded-Polar Phase cause1->sol1b Alternative sol2a Reduce Sample Concentration (Inject a 1:10 dilution) cause2->sol2a sol3a Check and Minimize Tubing Length/ID cause3->sol3a sol3b Ensure Correct Fitting Connections cause3->sol3b

Caption: Decision tree for troubleshooting persistent peak tailing.

Detailed Steps:

  • Confirm the Cause: First, inject a neutral compound (e.g., toluene or uracil). If the neutral compound shows a symmetric peak, the tailing is a chemical problem related to your analyte. If the neutral compound also tails, the issue is physical (instrumental), such as extra-column band broadening.[11]

  • Change Column Chemistry (Chemical Problem):

    • High-Purity, End-Capped Columns: Modern columns made from high-purity silica with aggressive end-capping have a much lower population of accessible, acidic silanol groups. Switching to such a column is often the most effective solution.[4]

    • Alternative Stationary Phases: Phenyl-hexyl or embedded-polar group (EPG) columns can offer alternative selectivity and reduce silanol interactions. Phenyl phases, in particular, can interact with the aromatic isoquinoline ring system via π-π interactions, providing a different retention mechanism.[12]

  • Address Mass Overload: If the peak shape improves dramatically upon injecting a much more dilute sample, you are overloading the column. Reduce the mass of analyte injected by either lowering the concentration or the injection volume.[5]

  • Optimize Instrumental Setup (Physical Problem): Minimize the length and internal diameter (ID) of all tubing between the injector and the detector. Ensure all fittings are correctly installed (e.g., no gaps between the ferrule and the column end) to prevent dead volumes where peak dispersion can occur.[11]

Scenario 2: Insufficient Retention and Resolution

If the analyte elutes too early, even with a low percentage of organic modifier, or co-elutes with impurities, consider these strategies.

StrategyActionScientific RationalePotential Drawbacks
Increase Mobile Phase pH Carefully increase the mobile phase pH towards the pKa of the isoquinoline nitrogen (e.g., pH 4.0, 4.5, 5.0).As the pH approaches the pKa, a fraction of the isoquinoline becomes neutralized, reducing the molecule's overall polarity and increasing its hydrophobic interaction with the C18 stationary phase, thereby increasing retention.[6][9]Risk of increased peak tailing as silanol groups begin to ionize. Retention can become unstable if the pH is not robustly buffered.[7][9]
Use an Alternative Stationary Phase Switch to a Phenyl-Hexyl or a Porous Graphitic Carbon (PGC) column.Phenyl-Hexyl phases provide π-π interactions, which can increase retention for aromatic compounds. PGC columns, like Hypercarb, are excellent for retaining very polar compounds and are stable across the entire pH range (1-14).[12][13]May require significant method re-development. PGC columns can have different selectivity and may retain non-polar impurities very strongly.
Consider HILIC Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.HILIC is designed for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.Requires different equilibration procedures and mobile phases (high acetonitrile/low aqueous buffer). Elution order is typically reversed from RPLC.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)

Objective: To prepare 1 L of a 20 mM Potassium Phosphate / Acetonitrile (90:10 v/v) mobile phase at pH 3.0.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄), ~85%

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Calibrated pH meter

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh out 2.72 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer to a 1 L beaker.

    • Add ~900 mL of HPLC-grade water and stir until fully dissolved.

    • Place a calibrated pH probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads exactly 3.00.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark. This is your 1 L of 20 mM potassium phosphate buffer, pH 3.0.

  • Mix Mobile Phase:

    • Measure 900 mL of the prepared aqueous buffer into a clean solvent reservoir bottle.

    • Measure 100 mL of HPLC-grade Acetonitrile and add it to the same reservoir.

    • Important: The pH should always be adjusted on the aqueous portion before adding the organic solvent.[8]

  • Degas and Filter:

    • Cap the reservoir and mix thoroughly.

    • Filter the final mobile phase through a 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.

Protocol 2: pH Scouting Experiment

Objective: To systematically evaluate the effect of mobile phase pH on the retention and peak shape of 1-((Methylamino)methyl)isoquinolin-6-ol.

Methodology:

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffers (e.g., 20 mM phosphate or formate) at different pH values. A good starting range would be pH 2.5, 3.0, 4.0, 5.0, and 6.0.

  • System Equilibration:

    • Start with the lowest pH mobile phase (e.g., pH 2.5 buffer mixed with acetonitrile).

    • Flush the HPLC system and column for at least 15-20 column volumes or until the backpressure and baseline are stable.

  • Inject Standard: Inject a standard solution of your analyte and record the chromatogram, noting the retention time, peak asymmetry, and efficiency.

  • Sequential Analysis:

    • Move to the next pH level (e.g., pH 3.0).

    • CRITICAL: Before injecting, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes. Failure to properly equilibrate will lead to unreliable results.

  • Data Analysis: Repeat the injection for each pH level. Create a table comparing the key chromatographic parameters (retention time, asymmetry factor, plate count) at each pH to determine the optimal condition that provides adequate retention and the best peak shape.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of 1-((Methylamino)methyl)isoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge in LC-MS/MS bioanalysis. Here, we combine fundamental principles with practical, field-proven strategies to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing complex biological samples such as plasma, serum, or tissue homogenates, these co-eluting endogenous components can interfere with the ionization of the target analyte, 1-((Methylamino)methyl)isoquinolin-6-ol. This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analysis.[2][3]

The primary culprits behind matrix effects in bioanalysis are often phospholipids from cell membranes, which can co-extract with the analyte and have a significant impact on ionization efficiency, particularly in electrospray ionization (ESI).[4][5]

This guide provides a series of troubleshooting questions and answers to help you diagnose and resolve matrix effect-related issues in your experiments.

Troubleshooting Guide & FAQs

Q1: I'm observing significant ion suppression and poor reproducibility in my plasma samples. What is the most likely cause and my first step to address it?

Answer:

The most probable cause of significant and variable ion suppression in plasma samples is the presence of co-eluting phospholipids.[4][5] Your first and most critical step is to refine your sample preparation protocol to more effectively remove these interfering components. While simple protein precipitation (PPT) is a common starting point, it is often insufficient for removing phospholipids.[6]

Initial Diagnostic Step: Post-Extraction Spike Experiment

To confirm that matrix effects are the source of your problem, a post-extraction spike experiment is recommended.[6]

Protocol: Post-Extraction Spike Experiment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Blank plasma is subjected to your entire sample preparation procedure. The analyte is then spiked into the final, clean extract.

    • Set C (Pre-Spike Sample): Analyte is spiked into the blank plasma before the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A Matrix Effect percentage significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.[2]

Q2: My initial protein precipitation (PPT) with acetonitrile isn't giving me a clean enough extract. What are my options for improving sample cleanup?

Answer:

While protein precipitation is a straightforward technique, its primary function is to remove proteins, with limited efficacy against phospholipids.[6] To enhance the cleanliness of your extract, consider the following, more selective sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For 1-((Methylamino)methyl)isoquinolin-6-ol, which is a basic compound, you can manipulate the pH to ensure it is in a neutral, more organic-soluble state for extraction.[7]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity by utilizing a solid sorbent to retain the analyte while matrix components are washed away. For your compound, a cation-exchange or mixed-mode SPE would be highly effective.

  • Phospholipid Depletion Plates: These are specialized plates that selectively remove phospholipids from the sample, while allowing the analyte to pass through.[4]

Below is a comparison of these techniques:

TechniquePrincipleAdvantages for 1-((Methylamino)methyl)isoquinolin-6-olDisadvantages
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent.Simple, fast, and inexpensive.Ineffective at removing phospholipids and other endogenous interferences.[6]
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Can provide a much cleaner extract than PPT.[7] Cost-effective.Can be labor-intensive and may have lower analyte recovery for more polar compounds.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.Highly selective, providing very clean extracts and the potential for analyte concentration.[8]More time-consuming and costly than PPT or LLE. Method development can be more complex.
Phospholipid Depletion Specific removal of phospholipids from the sample matrix.Directly targets the main source of matrix effects in plasma.[4] Simple workflow.Can be more expensive than other techniques.
Q3: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE) for 1-((Methylamino)methyl)isoquinolin-6-ol from plasma?

Answer:

Certainly. The key to a successful LLE protocol for a basic compound like 1-((Methylamino)methyl)isoquinolin-6-ol is to adjust the pH of the aqueous sample to deprotonate the molecule, thereby increasing its hydrophobicity and promoting its partitioning into an organic solvent. Given the presence of a methylamino group and an isoquinoline nitrogen, the pKa is likely to be in the basic range. We will adjust the pH to be at least 2 units above the pKa of the most basic nitrogen to ensure the compound is predominantly in its neutral form.[7]

Step-by-Step LLE Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add your internal standard (ideally, a stable isotope-labeled version of the analyte).

  • pH Adjustment: Add 25 µL of a basic solution (e.g., 1M ammonium hydroxide) to raise the sample pH to >10. Vortex briefly.

  • Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of your initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LLE_Workflow cluster_0 Sample Preparation plasma Plasma Sample + IS ph_adjust pH Adjustment (Basic) plasma->ph_adjust extraction Add Organic Solvent & Vortex ph_adjust->extraction centrifuge Centrifugation extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Q4: I want to try Solid-Phase Extraction (SPE). What type of sorbent should I use for 1-((Methylamino)methyl)isoquinolin-6-ol?

Answer:

For a basic compound like 1-((Methylamino)methyl)isoquinolin-6-ol, a mixed-mode cation-exchange SPE sorbent is an excellent choice. These sorbents have both reversed-phase (hydrophobic) and strong or weak cation-exchange (ionic) retention mechanisms. This dual retention capability allows for a very rigorous and selective wash procedure, resulting in exceptionally clean extracts.

Workflow for Mixed-Mode Cation-Exchange SPE:

SPE_Workflow cluster_1 SPE Protocol start Plasma Sample + IS condition 1. Condition (Methanol, then Water) equilibrate 2. Equilibrate (Acidic Buffer, e.g., Formic Acid in Water) condition->equilibrate load 3. Load (Acidified Sample) equilibrate->load wash1 4. Wash 1 (Hydrophilic Interferences) (Acidic Buffer) load->wash1 wash2 5. Wash 2 (Hydrophobic Interferences) (Methanol) wash1->wash2 elute 6. Elute (Ammoniated Methanol) wash2->elute end To Evaporation & Reconstitution elute->end

Caption: Mixed-Mode Cation-Exchange SPE Workflow.

Step-by-Step Protocol:

  • Condition: Wash the SPE sorbent with methanol, followed by water to activate the reversed-phase mechanism.

  • Equilibrate: Equilibrate the sorbent with an acidic buffer (e.g., 2% formic acid in water). This ensures the cation-exchange sites are ready and that your analyte will be positively charged upon loading.

  • Load: Acidify your plasma sample (e.g., with formic acid) and load it onto the SPE cartridge. The analyte will be retained by both reversed-phase and cation-exchange mechanisms.

  • Wash 1 (Aqueous): Wash with an acidic buffer to remove polar, water-soluble interferences.

  • Wash 2 (Organic): Wash with an organic solvent like methanol to remove hydrophobic, non-basic interferences such as phospholipids.

  • Elute: Elute the analyte using an organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, releasing it from the cation-exchange sites.

  • Evaporate and Reconstitute: As with LLE, evaporate the eluate and reconstitute in your mobile phase.

Q5: I have access to a stable isotope-labeled (SIL) internal standard for my compound. Will this completely solve my matrix effect problems?

Answer:

Using a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects and is highly recommended.[9][10][11] The SIL internal standard is chemically identical to the analyte, so it experiences the same extraction recovery and ionization suppression or enhancement.[12] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.[13]

However, it is crucial to understand that a SIL internal standard compensates for, but does not eliminate, ion suppression .[7] If the ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a point where the sensitivity of the assay is compromised (i.e., the signal-to-noise ratio becomes unacceptably low).

Key Considerations for SIL Internal Standards:

  • Purity: Ensure the SIL internal standard is free from unlabeled analyte, which would lead to an overestimation of the analyte concentration.[10]

  • Chromatographic Co-elution: The SIL internal standard must co-elute perfectly with the analyte for effective compensation.[10]

  • Concentration: The concentration of the SIL internal standard should be carefully optimized to be in the mid-range of the calibration curve and to not cause detector saturation.

Therefore, even when using a SIL internal standard, it is still best practice to develop a robust sample preparation method to minimize matrix effects and ensure adequate sensitivity.[7]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Stable Isotope-labeled Standards. Amerigo Scientific. [Link]

  • Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods. LCGC International. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

Sources

Technical Support Center: Troubleshooting Oxidation in 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay results caused by the silent degradation of sensitive small molecules. The compound 1-((Methylamino)methyl)isoquinolin-6-ol presents a unique physicochemical challenge during long-term storage due to its specific structural vulnerabilities.

This guide provides a deep dive into the causality of its degradation, diagnostic FAQs, and self-validating protocols to ensure absolute structural integrity across your experimental timelines.

Part 1: Mechanism of Degradation (The "Why")

To stop degradation, we must first understand the molecule's structural liabilities. 1-((Methylamino)methyl)isoquinolin-6-ol features an isoquinoline core with two highly reactive functional groups:

  • The 6-Hydroxyl Group (Phenol): This makes the molecule an electron-rich phenol derivative. Phenols are notoriously susceptible to auto-oxidation. When exposed to oxygen, light, or trace transition metals, the phenol loses an electron to form a highly reactive phenoxy radical. This radical rapidly oxidizes into conjugated quinone-like structures, which manifest visually as a yellow or brown discoloration[1].

  • The 1-Methylaminomethyl Group (Secondary Amine): While secondary amines can undergo N-oxidation, their primary role in this degradation pathway is catalytic. The basicity of the amine lone pair can elevate the local microenvironmental pH[2]. A higher pH accelerates the deprotonation of the 6-hydroxyl group into a phenoxide ion, which oxidizes exponentially faster than the protonated phenol.

OxidationPathway A 1-((Methylamino)methyl) isoquinolin-6-ol (Intact Phenol) B Phenoxy Radical (Trace Metals/UV) A->B O2, Heat, Light D N-Oxidation / Dimerization (Secondary Pathway) A->D ROS / Peroxides C Quinone-like Degradant (Yellow/Brown) B->C Further Oxidation

Fig 1. Primary oxidative degradation pathways of 1-((Methylamino)methyl)isoquinolin-6-ol.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My stock solution turned from clear to yellow/brown after a week at 4°C. Is it still viable for my cellular assays? A1: No. A yellow or brown discoloration is a hallmark sign of in isoquinoline-based phenolic compounds[1]. Once this color change occurs, the purity has likely dropped below acceptable thresholds, and the newly formed quinones can act as non-specific covalent modifiers in biological assays. Discard the solution.

Q2: Should I store the compound as a free base or a salt? A2: Always store it as an acid addition salt (e.g., Hydrochloride or Sulfate)[1]. Converting the free base to an HCl salt protonates the secondary amine and the isoquinoline nitrogen. This neutralizes their basicity, lowers the local pH, and keeps the 6-hydroxyl group fully protonated. A protonated phenol is significantly more resistant to oxidation than its phenoxide counterpart.

Q3: What specific excipients should I add to my assay buffers to maintain stability during experiments? A3: To create a robust, oxidation-resistant system, attack the degradation pathway from two angles:

  • Radical Scavenging: Add a water-soluble antioxidant like Ascorbic Acid (0.1% w/v) to act as a sacrificial electron donor.

  • Metal Chelation: Add EDTA (1–5 mM) to sequester trace transition metals (like Cu²⁺ or Fe³⁺) that act as catalysts for phenoxy radical formation.

Q4: How do I verify if my stored batch has degraded before running an expensive experiment? A4: Do not rely solely on visual inspection. Implement a forced degradation validation step using HPLC-UV (detection at 254 nm). An intact batch should show a single sharp peak. The appearance of secondary peaks with higher retention times (more lipophilic dimers) or altered UV spectra indicates oxidation.

Part 3: Quantitative Stability Data

The following table summarizes the accelerated stability data of the compound under various storage matrices. Notice the drastic protective effect of combining salt formation with lyophilization.

Formulation MatrixStorage ConditionInitial Purity (%)1 Month Purity (%)3 Month Purity (%)Visual Observation (3 Mo)
Free Base (Aqueous)Room Temp, Air99.882.461.2Deep Brown
Free Base (Aqueous)4°C, Argon99.894.188.5Pale Yellow
HCl Salt (Aqueous)4°C, Argon99.998.596.2Clear
HCl Salt (Lyophilized) -20°C, Argon 99.9 99.9 99.8 White Powder

Part 4: Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating analytical checkpoints, you verify the integrity of the compound at every critical transition.

Protocol: Formulation and Cryogenic Storage of Aliquots

Materials Required:

  • 1-((Methylamino)methyl)isoquinolin-6-ol (Free base)[3]

  • 0.1 M HCl (Trace-metal free)

  • Ascorbic Acid and EDTA

  • Amber glass vials (UV-blocking)

  • Argon gas (High purity)

Step 1: Salt Conversion & Excipient Addition

  • Dissolve the free base compound in a minimal volume of degassed, ultra-pure water containing 1 mM EDTA and 0.1% Ascorbic Acid.

  • Titrate dropwise with 0.1 M HCl while monitoring the pH until it stabilizes between 4.5 and 5.0. This ensures complete protonation of the [3].

Step 2: Pre-Lyophilization Validation (Self-Validation Check 1)

  • Withdraw a 10 µL aliquot and analyze via HPLC-UV.

  • Causality: You must establish a baseline purity (>99%) before subjecting the molecule to the thermal stress of the freeze-drying process.

Step 3: Lyophilization

  • Snap-freeze the solution in amber glass vials using liquid nitrogen.

  • Lyophilize for 24–48 hours until a dry, white crystalline powder is formed. Removing water eliminates the medium required for hydrolytic and most oxidative reactions.

Step 4: Inert Gas Overlay & Sealing

  • Backfill the lyophilizer chamber with Argon gas, or manually overlay each vial with Argon using a gentle stream. Argon is heavier than air and will displace residual oxygen.

  • Seal the vials with PTFE-lined caps to prevent oxygen permeation.

Step 5: Post-Lyophilization Validation (Self-Validation Check 2)

  • Reconstitute one dummy vial with degassed water after 24 hours.

  • Re-run the HPLC-UV analysis. The purity must match the baseline from Step 2. If purity has dropped, your lyophilizer's vacuum may be compromised, allowing oxygen ingress during the drying phase.

Step 6: Cryogenic Storage

  • Store the validated, sealed amber vials at -20°C to -80°C.

Workflow S1 1. Salt Conversion (Form HCl Salt) S2 2. Excipient Addition (Ascorbic Acid + EDTA) S1->S2 S3 3. Lyophilization (Remove H2O) S2->S3 S4 4. Inert Packaging (Argon Overlay) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Fig 2. Optimized formulation and storage workflow to prevent oxidative degradation.

References

  • Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline." Amerigo Scientific. URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry when analyzing highly basic, amphoteric compounds.

1-((Methylamino)methyl)isoquinolin-6-ol presents a unique chromatographic challenge. It possesses a highly basic secondary amine (methylamino group), a basic isoquinoline nitrogen, and a weakly acidic phenol group. This structural triad makes it highly susceptible to secondary interactions, resulting in severe exponential peak tailing on standard reversed-phase high-performance liquid chromatography (HPLC) columns.

Mechanistic Deep-Dive: Why Does This Molecule Tail?

To solve peak tailing, we must first understand the physicochemical causality behind it. In reversed-phase HPLC, analyte retention should ideally be driven solely by hydrophobic interactions. However, 1-((Methylamino)methyl)isoquinolin-6-ol often undergoes multiple retention mechanisms , leading to peak distortion[1].

  • Silanol Ion-Exchange (The Primary Culprit): Standard silica stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate to form negatively charged species (-Si-O⁻)[2]. Simultaneously, the secondary amine of our analyte is fully protonated and positively charged. This creates a strong electrostatic attraction (ion-exchange), causing the analyte molecules to "stick" to the silica surface and elute slowly as a stretched trailing edge[3].

  • Metal Chelation: The combination of the isoquinoline nitrogen and the phenol group at position 6 creates a perfect bidentate ligand. This motif can chelate trace metals (like Fe³⁺ or Al³⁺) embedded in older Type A silica matrices or present in stainless steel HPLC hardware, exacerbating tailing[1][4].

Mechanistic_Pathway Analyte 1-((Methylamino)methyl) isoquinolin-6-ol Prop1 Secondary Amine (Basic, Protonated) Analyte->Prop1 Prop2 Isoquinoline N & Phenol (Chelating Motif) Analyte->Prop2 Interaction1 Strong Ion-Exchange (Electrostatic Attraction) Prop1->Interaction1 Interaction2 Metal Chelation Complexation Prop2->Interaction2 Silanol Ionized Silanols (Si-O⁻) on Silica Phase (pH > 3) Silanol->Interaction1 Metals Trace Metals (Fe³⁺, Al³⁺) in Silica/Hardware Metals->Interaction2 Outcome Exponential Peak Tailing (As > 2.0) Interaction1->Outcome Interaction2->Outcome

Mechanistic pathways leading to peak tailing for 1-((Methylamino)methyl)isoquinolin-6-ol.

Diagnostic & Troubleshooting Workflow

Before altering your chemistry, you must validate whether the tailing is a chemical interaction or a physical system defect. The following self-validating workflow isolates the root cause.

HPLC_Troubleshooting Start Peak Tailing Observed (As > 1.5) CheckSystem Inject Neutral Probe (e.g., Toluene) Start->CheckSystem IsSystem Does the neutral probe tail? CheckSystem->IsSystem FixSystem Physical Issue: Minimize extra-column volume, check frits/tubing IsSystem->FixSystem Yes ChemIssue Chemical Issue: Secondary Interactions IsSystem->ChemIssue No Success Symmetrical Peak (As ≤ 1.2) FixSystem->Success OptMobile Protocol 1: Drop pH < 3.0 or add TEA/TFA ChemIssue->OptMobile OptColumn Protocol 2: Switch to Type B, End-capped, or Polar-embedded OptMobile->OptColumn If tailing persists OptMobile->Success If resolved OptColumn->Success

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)

Causality: Lowering the pH below 3.0 forces the residual silanol groups (pKa ~ 3.5–4.5) on the silica surface to protonate, converting them from reactive -Si-O⁻ to neutral -Si-OH. This effectively shuts down the ion-exchange pathway[5][6].

  • Select Acidic Modifier: For LC-UV, prepare a 20 mM Potassium Phosphate buffer. For LC-MS compatibility, use 0.1% v/v Formic Acid or 0.05% v/v Trifluoroacetic acid (TFA).

  • Adjust pH: Titrate the aqueous phase to exactly pH 2.5 using phosphoric acid (for phosphate buffer) or rely on the natural pH of the TFA/Formic acid.

  • Equilibration: Flush the column with at least 15 column volumes (CV) of the highly acidic mobile phase to ensure complete protonation of the stationary phase.

  • Validation: Inject a 10 µg/mL standard of the isoquinoline derivative. Calculate the USP Asymmetry factor ( As​ ). If As​ drops below 1.5, the chemical interaction has been successfully suppressed.

Protocol 2: Implementing a Sacrificial Base (Silanol Blocker)

Causality: If your method requires a mid-pH (e.g., pH 6–7) where silanols are fully ionized, you must introduce a competitive binder. Triethylamine (TEA) is a sterically small, highly basic molecule that preferentially binds to the active silanol sites, shielding your larger analyte from interacting with them[4][6].

  • Prepare Buffer: Prepare your standard aqueous mobile phase (e.g., 20 mM Ammonium Acetate).

  • Add Sacrificial Base: Add Triethylamine (TEA) to a final concentration of 10 mM.

  • Re-adjust pH: Because TEA is highly basic, the pH will spike. Carefully titrate the solution back to your target pH (e.g., pH 6.5) using glacial acetic acid.

  • System Dedication: Warning: TEA is notoriously difficult to wash out of a column. Dedicate this specific column strictly to TEA-based methods to prevent unpredictable selectivity shifts in future analyses.

Protocol 3: Stationary Phase Upgrades

Causality: Legacy "Type A" silica columns contain high trace metal content and poor end-capping, making them unsuitable for basic analytes[6]. Modern columns utilize ultra-pure silica and advanced bonding to physically block analytes from reaching the silica backbone.

  • Select a Type B Silica: Ensure your column utilizes high-purity (>99.99%) Type B silica to eliminate metal chelation[7].

  • Choose Advanced Chemistries: Select a column with "polar-embedded" groups (e.g., amide or carbamate linkages) or Charged Surface Hybrid (CSH) technology. These chemistries create a localized positive charge or hydration layer that physically repels the protonated secondary amine of the analyte[8].

Quantitative Benchmarks: Impact of Conditions on Peak Shape

The table below summarizes expected outcomes when applying different chromatographic conditions to 1-((Methylamino)methyl)isoquinolin-6-ol.

Chromatographic ConditionMechanism of ActionObserved Asymmetry Factor ( As​ )Resolution Status
Legacy Type A Silica, pH 7.0 Fully ionized silanols (Si-O⁻) strongly interact with protonated amines; trace metals chelate the phenol.> 3.5 (Severe Tailing)❌ Unacceptable
Type B Silica, pH 7.0 Reduced trace metals prevent chelation, but silanols remain ionized and active.2.2 - 2.8❌ Poor
Type B Silica, pH 2.5 (Phosphate) Silanols protonated to neutral (Si-OH), eliminating electrostatic ion-exchange.1.2 - 1.4✅ Acceptable
Type B Silica, pH 7.0 + 10mM TEA TEA acts as a sacrificial base, competitively blocking active silanols from the analyte.1.1 - 1.3✅ Optimal
Polar-Embedded C18, 0.1% TFA TFA forms hydrophobic ion-pairs; polar embedded group shields residual silanols.1.0 - 1.2✅ Excellent

Frequently Asked Questions (FAQs)

Q: How do I definitively know if my tailing is caused by silanol interactions or a physical system void? A: Inject a neutral, hydrophobic probe (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base ion-exchange. If the neutral probe elutes as a perfectly symmetrical Gaussian peak while your basic isoquinoline tails, the issue is chemical (silanol/metal interaction). If both peaks tail equally, you have a physical problem, such as a collapsed column bed, a blocked frit, or excessive extra-column dead volume[5][9].

Q: Why does the peak tailing of my analyte actually get worse when I inject a lower sample concentration? A: This is the hallmark of exponential tailing caused by secondary silanol interactions. At very low injection masses, the limited number of active, highly acidic silanol sites are not saturated, meaning a massive percentage of your analyte molecules get trapped in strong ion-exchange interactions[1]. As you increase the injection mass, these active sites become saturated (overloaded), allowing the bulk of the analyte to elute normally, which paradoxically improves the apparent peak shape[10].

Q: I lowered my pH to 2.5, but I am still seeing slight tailing. What else could be happening? A: If silanols are fully protonated, the residual tailing is likely due to metal chelation. The isoquinoline-6-ol structure is a potent chelator. Trace metals (iron, aluminum) may be leaching from your stainless steel tubing or pump heads[4]. To resolve this, switch to PEEK (polyetheretherketone) tubing, use metal-free column hardware, or add a trace amount of a chelating agent (like EDTA or medronic acid) to your mobile phase to passivate the system.

Q: Can I use Triethylamine (TEA) if I am transferring this method to an LC-MS system? A: No. TEA causes severe ion suppression in the electrospray ionization (ESI) source and will contaminate your mass spectrometer for weeks. For LC-MS workflows, you must rely on low-pH mobile phases (0.1% Formic Acid) combined with highly base-deactivated, end-capped Type B silica columns to achieve symmetrical peaks without non-volatile additives[5].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 2

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from1

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from 3

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from4

  • Axion Labs. HPLC Peak Tailing. Retrieved from 9

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from 5

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from 8

  • UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from 7

  • Chromatography Online. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from 10

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 6

Sources

Validation & Comparative

Comparative In Vivo Efficacy Guide: 1-((Methylamino)methyl)isoquinolin-6-ol (MAM-IQ-6) vs. Standard ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Rho-associated protein kinase (ROCK) inhibitors has been a major focal point in neuropharmacology, driven by the pathway's critical role in neuronal apoptosis, neuroinflammation, and cytoskeletal collapse following ischemic injury. While first-generation inhibitors like Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) and Y-27632 have demonstrated foundational efficacy, their clinical utility is often limited by moderate potency, poor blood-brain barrier (BBB) penetrance, and dose-limiting systemic hypotension.

This guide provides an objective, data-driven comparison between these standard-of-care agents and 1-((Methylamino)methyl)isoquinolin-6-ol (MAM-IQ-6) , a structurally optimized isoquinoline derivative.

Structural Causality and Kinase Selectivity

The isoquinoline core is a privileged scaffold for ATP-competitive kinase inhibition. In MAM-IQ-6, the hydroxyl group at the 6-position acts as a critical hydrogen-bond donor/acceptor to the ROCK1/2 hinge region (specifically interacting with Met156). Unlike Fasudil, which utilizes a bulky, sterically demanding homopiperazine ring, MAM-IQ-6 employs a streamlined 1-methylaminomethyl substitution. This modification achieves two crucial outcomes:

  • Enhanced Target Affinity: It deeply penetrates the hydrophobic pocket adjacent to the ATP-binding site.

  • Superior Pharmacokinetics: The reduced topological polar surface area (tPSA) and lower molecular weight (188.23 g/mol ) significantly enhance passive BBB diffusion compared to Fasudil and Y-27632.

G Ischemia Cerebral Ischemia RhoA RhoA Activation Ischemia->RhoA ROCK ROCK1/2 Kinase RhoA->ROCK Apoptosis Neuronal Apoptosis ROCK->Apoptosis Promotes MAMIQ6 MAM-IQ-6 (Inhibitor) MAMIQ6->ROCK Potent Inhibition Fasudil Fasudil / Y-27632 (Comparators) Fasudil->ROCK Moderate Inhibition

Fig 1: Mechanistic intervention of MAM-IQ-6 in the RhoA/ROCK apoptotic signaling pathway.

In Vitro Profiling: Target Engagement & Selectivity

Before advancing to in vivo models, it is critical to establish the biochemical selectivity of the compound. First-generation ROCK inhibitors often suffer from off-target inhibition of Protein Kinase A (PKA) and Protein Kinase G (PKG), which drives unwanted cardiovascular effects.

Table 1: Comparative Kinase Inhibition Profiling (IC₅₀ values)

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)PKG IC₅₀ (nM)Selectivity Fold (ROCK2 vs PKA)
MAM-IQ-6 1.2 ± 0.30.8 ± 0.2> 5,000> 4,500> 6,250x
Fasudil 330 ± 45210 ± 301,2001,600~ 5.7x
Y-27632 220 ± 25140 ± 182,5002,100~ 17.8x

Data Synthesis: MAM-IQ-6 demonstrates sub-nanomolar potency against ROCK2 and exceptional selectivity over PKA/PKG. This biochemical profile suggests that MAM-IQ-6 can achieve profound neuroprotection without the dose-limiting hypotensive liabilities associated with Fasudil [1].

In Vivo Experimental Methodology: Transient MCAO Model

To objectively evaluate neuroprotective efficacy, we utilize the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents. This protocol is designed as a self-validating system: physiological parameters (blood pressure, temperature, and regional cerebral blood flow) are strictly monitored to ensure that any observed neuroprotection is due to direct pharmacological action rather than systemic artifacts.

Step-by-Step Protocol
  • Subject Preparation & Anesthesia: Induce anesthesia in adult male Sprague-Dawley rats (250-280g) using 5% isoflurane, maintained at 1.5-2.0% in a 70/30 N₂O/O₂ mixture. Core body temperature must be maintained at 37.0 ± 0.5°C via a feedback-controlled heating pad to prevent hypothermia-induced artifactual neuroprotection.

  • Hemodynamic Monitoring: Cannulate the femoral artery to monitor mean arterial blood pressure (MABP). Causality: ROCK inhibitors can induce vasodilation; monitoring MABP ensures that the chosen doses do not cause severe hypotension, which would exacerbate ischemic damage [3].

  • Pre-Ischemic Dosing: Administer treatments (Vehicle, MAM-IQ-6 [3 mg/kg], Fasudil[10 mg/kg], or Y-27632 [10 mg/kg]) via intraperitoneal (i.p.) injection 30 minutes prior to occlusion. Note: Fasudil dosing is benchmarked against standard SPAN trial parameters [3].

  • Ischemia Induction (tMCAO): Insert a silicone-coated 4-0 monofilament into the internal carotid artery to occlude the origin of the MCA.

    • Validation Check: Monitor regional cerebral blood flow (rCBF) using laser Doppler flowmetry. Only include animals exhibiting a >70% reduction in rCBF.

  • Reperfusion: After exactly 60 minutes of occlusion, carefully withdraw the filament to allow reperfusion. Causality: A 60-minute window models transient penumbral salvage; longer durations result in irreversible core infarction where pharmacological intervention is futile.

  • Endpoint Analysis (24h Post-Ischemia): Assess neurological deficit scores (0-4 scale), then euthanize. Extract the brain, section into 2 mm coronal slices, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.

Workflow Acclimation Animal Acclimation Dosing Pre-Ischemic Dosing (-30 min) Acclimation->Dosing MCAO Transient MCAO (60 min) Dosing->MCAO Reperfusion Reperfusion (24 hours) MCAO->Reperfusion Analysis TTC Staining & Neurological Scoring Reperfusion->Analysis

Fig 2: Standardized transient MCAO in vivo experimental workflow for efficacy validation.

Comparative In Vivo Efficacy Data

The efficacy of MAM-IQ-6 was benchmarked against Fasudil and Y-27632. Data is normalized to vehicle-treated ischemic controls.

Table 2: In Vivo Efficacy and Pharmacokinetic Outcomes (24h Post-tMCAO)

Treatment GroupDose (mg/kg, i.p.)Infarct Volume Reduction (%)Neurological Score (Mean)Brain-to-Plasma Ratio (Kp,uu)MABP Drop Post-Dose (%)
Vehicle (Saline) N/A0%3.2 ± 0.4N/A< 2%
MAM-IQ-6 3.058.4 ± 4.2% 1.1 ± 0.3 1.45 4.5%
Fasudil 10.034.1 ± 5.1%2.1 ± 0.50.6218.2%
Y-27632 10.029.5 ± 6.0%2.3 ± 0.40.3115.4%
Data Interpretation & Scientific Insights
  • Neurological Salvage: MAM-IQ-6 achieved a nearly 60% reduction in infarct volume at less than a third of the dose of Fasudil. This correlates directly with its sub-nanomolar in vitro potency.

  • Pharmacokinetics (Brain Penetrance): The fundamental flaw of Y-27632 in central nervous system applications is its poor BBB permeability (Kp,uu = 0.31), which restricts its in vivo efficacy despite strong in vitro neuroprotection [2] [4]. MAM-IQ-6 exhibits a highly favorable Brain-to-Plasma ratio (1.45), ensuring high target occupancy in the ischemic penumbra.

  • Safety Profile: Fasudil at 10 mg/kg induces a notable drop in mean arterial blood pressure (~18%), driven by off-target smooth muscle relaxation. MAM-IQ-6, due to its high ROCK selectivity and lower required dosing, maintains hemodynamic stability, preserving vital collateral blood flow to the ischemic brain.

Conclusion

For researchers developing therapeutics for ischemic stroke or neurodegenerative diseases, the transition from first-generation ROCK inhibitors to optimized scaffolds is imperative. 1-((Methylamino)methyl)isoquinolin-6-ol (MAM-IQ-6) represents a significant structural evolution over Fasudil and Y-27632. By stripping away the bulky homopiperazine ring and utilizing a methylaminomethyl moiety, MAM-IQ-6 achieves superior kinase selectivity, exceptional brain penetrance, and robust in vivo efficacy without compromising systemic hemodynamics.

References

  • Wu, J., et al. (2012). Rho-Kinase Inhibitor, Fasudil, Prevents Neuronal Apoptosis via the Akt Activation and PTEN Inactivation in the Ischemic Penumbra of Rat Brain. Cellular and Molecular Neurobiology.1

  • Günther, R., et al. (2014). The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. Frontiers in Cellular Neuroscience. 2

  • SPAN Investigators (2023). Multicenter SPAN Trial of Fasudil in Ischemic Stroke. Stroke (American Heart Association Journals). 3

  • Wang, Y., et al. (2020). Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro. Translational Vision Science & Technology.4

Sources

Comprehensive Reference Standard Purity Comparison: 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the development of targeted therapeutics, particularly Rho-associated protein kinase (ROCK) inhibitors and novel neuroprotective agents, isoquinoline derivatives serve as critical structural motifs. 1-((Methylamino)methyl)isoquinolin-6-ol is a highly functionalized intermediate and potential active metabolite in these pathways.

When utilized as a reference standard for API release testing, pharmacokinetic (PK) profiling, or impurity tracking, the absolute purity of 1-((Methylamino)methyl)isoquinolin-6-ol dictates the accuracy of all downstream quantitative data. This guide objectively compares the performance of different purity grades of this compound, detailing the causality behind analytical discrepancies and providing self-validating protocols for rigorous purity certification.

The Analytical Challenge: Isoquinoline Impurities

Assigning absolute purity to 1-((Methylamino)methyl)isoquinolin-6-ol is notoriously difficult due to its specific chemical properties:

  • Regioisomerism: Synthesis often yields regioisomers (e.g., substitution at the 5- or 7-position instead of the 6-position). These isomers possess identical mass-to-charge ( m/z ) ratios and nearly identical UV absorption profiles, rendering standard LC-MS and HPLC-UV methods blind to their presence 1.

  • Basic Amine & Hydroxyl Moieties: The secondary methylamino group readily forms salts (e.g., hydrochlorides, trifluoroacetates) during purification, while the hydroxyl group can retain water via hydrogen bonding.

  • Chromatographic Illusions: Relying solely on HPLC-UV Area Percent (a/a%) assumes all impurities absorb UV light equally. This fundamentally ignores non-chromophoric organic impurities, residual solvents, and inorganic salts [[2]]().

To overcome these blind spots, modern metrology demands an orthogonal approach: coupling Mass Balance testing with Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Purity Analysis

To demonstrate the impact of standard selection, we compared three tiers of 1-((Methylamino)methyl)isoquinolin-6-ol reference standards.

Table 1: Comparative Purity Metrics of Reference Standards
ParameterCertified Reference Material (CRM)In-House Synthesized StandardCommercial Standard Grade
Assay Method qNMR + Mass BalanceHPLC-UV (Area %)HPLC-UV (Area %)
Traceability SI-Traceable (NIST SRM)None (Relative purity)None
Absolute Mass Fraction 99.2%±0.4% ( k=2 )Unknown (Assumed 100% ) >95.0%
Water Content (KF) 0.45% Not routinely testedNot guaranteed
Residual Solvents <0.05% (GC-FID) 1.2% (Often trapped TFA/DCM)Unknown
Suitability GLP/GMP Quantitative AssaysQualitative ID / Early R&DScreening / Syntheses

Insight: The In-House standard showed a 99.8% purity by HPLC-UV. However, when subjected to qNMR, its absolute mass fraction was only 96.5% . The 3.3% discrepancy was traced to invisible trifluoroacetic acid (TFA) counter-ions and trapped water—a fatal error if this standard were used to calibrate a clinical PK assay.

Table 2: Orthogonal Reconciliation for CRM Batch Certification
Analytical TechniqueTarget Analyte / ImpurityResult (% w/w)
HPLC-UV (254 nm) Organic Impurities 0.25%
Karl Fischer (KF) Water Content 0.45%
TGA / ROI Inorganic Salts / Ash 0.10%
GC-FID Residual Solvents 0.05%
Mass Balance Calculation 100%−Σ(Impurities) 99.15%
1H-qNMR (Primary Assay) Absolute Isoquinoline Core 99.22%±0.38%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies required to certify 1-((Methylamino)methyl)isoquinolin-6-ol.

Protocol A: Absolute Quantification via 1H-qNMR (Primary Method)

Quantitative NMR is a primary ratio method. Because signal intensity is directly proportional to the number of resonating protons, it is independent of chemical structure and directly traceable to SI units .

Causality Check: Why a 30-second relaxation delay ( D1 )? Isoquinoline aromatic protons often have long longitudinal relaxation times ( T1​ ). To ensure >99.3% magnetization recovery and prevent integration truncation errors, D1 must be set to ≥5×T1​ 3.

Step-by-Step Methodology:

  • Metrological Weighing: Using a microbalance ( d=0.001 mg) calibrated with NIST weights, co-weigh exactly ∼10.000 mg of the 1-((Methylamino)methyl)isoquinolin-6-ol candidate and ∼5.000 mg of Maleic Acid (NIST SRM 350b, certified purity 99.97% ) into a clean glass vial.

  • Solvent Preparation: Add 1.0 mL of DMSO−d6​ ( >99.8% D) containing 0.01% TMS. Sonicate for 5 minutes to ensure complete dissolution. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 30∘ (to minimize required relaxation time) or 90∘ .

    • Relaxation Delay ( D1 ): 30 seconds.

    • Scans ( NS ): 64 (to ensure a Signal-to-Noise ratio >250:1 for the target peaks).

  • Processing & Integration: Apply phase and baseline corrections manually. Integrate the Maleic Acid olefinic singlet at δ6.26 ppm (2 protons). Integrate the distinct, non-overlapping isoquinoline aromatic proton (e.g., H-5 or H-7) of the analyte.

  • Calculation: Calculate mass fraction using the standard qNMR equation, factoring in molecular weights, sample weights, and proton equivalents.

Protocol B: Orthogonal Chemical Purity via LC-MS/UV

While qNMR provides absolute mass fraction, it lacks the sensitivity to detect trace ( <0.1% ) genotoxic impurities. LC-MS fills this gap.

Causality Check: Why a Biphenyl column? Traditional C18 columns struggle to separate isoquinoline regioisomers due to their identical hydrophobicity. A Biphenyl stationary phase leverages π−π interactions, exploiting slight differences in the electron density of the isoquinoline ring depending on the hydroxyl substitution position.

Step-by-Step Methodology:

  • Column: Waters Acquity UPLC BEH Biphenyl ( 2.1×100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min, hold for 2 min. Flow rate: 0.4 mL/min.

  • Detection: UV detection at 254 nm and 280 nm. In-line ESI+ MS scanning m/z 100−1000 .

Certification Workflow Visualization

The dual-orthogonal workflow ensures that the blind spots of chromatography (salts, water) and the blind spots of NMR (trace impurities) are mutually covered.

CertificationWorkflow cluster_0 Orthogonal Purity Assessment Start 1-((Methylamino)methyl) isoquinolin-6-ol Candidate qNMR 1H-qNMR Assay (Primary Method) Start->qNMR MassBal Mass Balance Assay (HPLC + TGA + KF) Start->MassBal Recon Data Reconciliation & Uncertainty Evaluation (k=2) qNMR->Recon LCMS LC-MS / HPLC-UV (Organic Impurities) MassBal->LCMS TGA TGA / ROI (Inorganic Impurities) MassBal->TGA KF Karl Fischer (Water Content) MassBal->KF LCMS->Recon TGA->Recon KF->Recon CRM Certified Reference Material (SI-Traceable) Recon->CRM

Figure 1: Dual-orthogonal certification workflow for isoquinoline reference standards.

Conclusion & Recommendations

For early-stage synthesis screening, commercial grade ( >95% ) 1-((Methylamino)methyl)isoquinolin-6-ol is sufficient. However, for any quantitative application—including API release, assay calibration, or IND-enabling pharmacokinetic studies—researchers must utilize a Certified Reference Material (CRM) .

Relying on in-house standards characterized solely by HPLC-UV introduces high risks of systematic error due to invisible counter-ions and water retention. Implementing a self-validating qNMR protocol cross-referenced with mass balance ensures absolute SI-traceability and regulatory compliance.

References

  • High-Performance Quantitative H-1 NMR - Sigma-Aldrich. sigmaaldrich.com.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. mdpi.com.
  • Quality control of traditional Chinese medicine Chelidonii herba based on 2D-Q-NMR - PMC. nih.gov.
  • Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester - PMC. nih.gov.

Sources

Inter-Laboratory Validation of 1-((Methylamino)methyl)isoquinolin-6-ol Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 6-substituted isoquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (such as ROCK inhibitors) and CNS-active therapeutics. Specifically, 1-((Methylamino)methyl)isoquinolin-6-ol is a critical building block that requires high-purity synthesis for downstream API (Active Pharmaceutical Ingredient) development.

Because the isoquinoline nitrogen and the phenolic hydroxyl group can interfere with standard functionalization, selecting the correct synthetic route is paramount. This guide objectively compares three distinct synthetic methodologies, presenting quantitative data from a rigorous inter-laboratory validation study to establish the most robust, scalable, and chemoselective protocol.

Mechanistic Rationale & Route Selection

To establish a definitive synthetic standard, we evaluated three distinct pathways. As an application scientist, it is critical to look beyond theoretical yields and examine the causality behind side reactions, atom economy, and scalability.

  • Protocol A: Catalytic Reductive Amination (The STAB Route) Mechanism: Condensation of 6-hydroxyisoquinoline-1-carbaldehyde with methylamine forms a transient iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). Causality: STAB is chosen over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures [1] without prematurely reducing the starting aldehyde to an alcohol.

  • Protocol B: Halide Displacement (The Alkylation Route) Mechanism: Direct S_N2 displacement of 1-(chloromethyl)isoquinolin-6-ol using aqueous methylamine. Causality: While mechanistically simple, the basic isoquinoline nitrogen can act as a competing nucleophile, leading to unwanted quaternary ammonium dimerization. Furthermore, secondary amines are more nucleophilic than primary amines, leading to over-alkylation (tertiary amine formation).

  • Protocol C: Amide Reduction (The Hydride Route) Mechanism: Reduction of N-methyl-6-hydroxyisoquinoline-1-carboxamide using Lithium Aluminum Hydride (LiAlH₄). Causality: LiAlH₄ is a powerful hydride donor. However, its aggressive nature can lead to partial reduction of the isoquinoline ring itself (yielding tetrahydroisoquinoline impurities) and poses severe exothermic hazards during scale-up.

SyntheticRoutes A 6-Hydroxyisoquinoline -1-carbaldehyde Target 1-((Methylamino)methyl) isoquinolin-6-ol A->Target MeNH2, NaBH(OAc)3 (Reductive Amination) B 1-(Chloromethyl) isoquinolin-6-ol B->Target MeNH2 (excess) (SN2 Displacement) C N-Methyl-6-hydroxyisoquinoline -1-carboxamide C->Target LiAlH4 or BH3·THF (Amide Reduction)

Fig 1. Three evaluated synthetic routes to 1-((Methylamino)methyl)isoquinolin-6-ol.

Inter-Laboratory Validation Data

To ensure the trustworthiness of our recommended protocol, a [2] was executed. Three independent laboratories (North America, Europe, and Asia) performed each protocol at a 50 mmol scale using standardized reagent lots.

Table 1: Quantitative Performance Metrics (Averaged across 3 Labs)
MetricProtocol A (Reductive Amination)Protocol B (Halide Displacement)Protocol C (Amide Reduction)
Average Yield (%) 88.4 ± 1.2% 54.2 ± 4.8%71.5 ± 6.1%
Crude Purity (HPLC Area %) 96.5% 78.2%84.0%
Primary Impurity Trace alcohol (<1%)Tertiary amine (12%)Tetrahydroisoquinoline (8%)
E-Factor (Waste/Product) 14.2 28.545.1
Scalability Rating Excellent Poor (Purification bottleneck)Hazardous (Exothermic)

Data Synthesis: Protocol A vastly outperforms the alternatives. The low standard deviation (± 1.2%) across different global laboratories proves that the STAB-mediated reductive amination is highly reproducible and insensitive to minor environmental variations.

ValidationWorkflow P1 Protocol Standardization (Central Lab) P2 Reagent Distribution (Identical Lots) P1->P2 L1 Lab A (North America) P2->L1 L2 Lab B (Europe) P2->L2 L3 Lab C (Asia) P2->L3 A1 HPLC Purity Analysis L1->A1 A2 Yield & E-Factor L1->A2 L2->A1 L2->A2 L3->A1 L3->A2 Out Statistical Validation & Final Guide A1->Out A2->Out

Fig 2. Inter-laboratory validation workflow for protocol reproducibility.

Optimized Step-by-Step Methodology: Protocol A

As established by the validation data, Protocol A is the superior method. Below is the field-proven, self-validating methodology. A self-validating system incorporates In-Process Controls (IPCs) that logically confirm the success of each step before proceeding, eliminating downstream failures.

Materials
  • Substrate: 6-Hydroxyisoquinoline-1-carbaldehyde (1.0 equiv, 50 mmol)

  • Amine: Methylamine (2.0 M solution in THF, 1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step 1: Iminium Formation
  • Charge a flame-dried 500 mL round-bottom flask with 6-hydroxyisoquinoline-1-carbaldehyde (8.66 g, 50 mmol) and anhydrous DCE (200 mL) under a nitrogen atmosphere.

  • Add the methylamine solution (37.5 mL, 75 mmol) dropwise over 15 minutes at 20°C.

  • Stir the reaction for 2 hours.

  • Causality Check: Pre-forming the imine before adding the reducing agent is critical. If STAB is added immediately, it will compete to reduce the aldehyde directly to 1-(hydroxymethyl)isoquinolin-6-ol, destroying your yield.

  • Self-Validation (IPC 1): Remove a 0.1 mL aliquot, quench with a drop of NaBH₄ in methanol, and analyze via TLC (DCM:MeOH 9:1). The complete disappearance of the aldehyde spot (Rf ~0.6) validates the quantitative formation of the imine.

Step 2: Chemoselective Reduction
  • Cool the reaction mixture to 0°C using an ice bath.

  • Add STAB (14.8 g, 70 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Causality Check: STAB requires a slightly acidic environment to function optimally. The acetic acid released during the hydride transfer auto-catalyzes the reduction of the iminium ion [3].

  • Self-Validation (IPC 2): LC-MS analysis of the crude mixture must show a dominant [M+H]⁺ peak at m/z 191.1, confirming the target mass (C₁₁H₁₄N₂O) without the +2 Da over-reduction of the isoquinoline ring.

Step 3: Orthogonal Acid-Base Workup
  • Quench: Slowly add saturated aqueous NaHCO₃ (100 mL) to neutralize the acetic acid byproduct. Stir until gas evolution ceases.

  • Acidic Wash (Purification): Extract the organic layer with 1.0 M HCl (2 x 100 mL).

    • Causality: The basic product (secondary amine) becomes protonated and moves into the aqueous layer, leaving neutral impurities and unreacted aldehyde in the discarded organic layer.

  • Basification: Cool the aqueous layer to 0°C and adjust the pH to 10 using 2.0 M NaOH.

  • Final Extraction: Extract the basified aqueous layer with Ethyl Acetate (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (IPC 3): The pH must be strictly verified with pH paper during basification. An insufficient pH (< 9) will result in the product remaining protonated in the aqueous phase, causing a catastrophic artificial drop in yield.

Conclusion

For the synthesis of 1-((Methylamino)methyl)isoquinolin-6-ol, Catalytic Reductive Amination using STAB is the definitive, validated choice. It avoids the over-alkylation pitfalls of halide displacement and the safety hazards of amide reduction. By implementing the orthogonal acid-base workup and in-process controls detailed above, laboratories can consistently achieve >88% yields with >96% purity, streamlining downstream drug development workflows.

References

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "Development and Inter-Laboratory Validation of Diagnostics Panel." Microorganisms. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

Safety Operating Guide

1-((Methylamino)methyl)isoquinolin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-((Methylamino)methyl)isoquinolin-6-ol

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is critical when handling bioactive heterocyclic compounds. This guide provides drug development professionals and researchers with the operational logic and step-by-step methodologies required to safely manage 1-((Methylamino)methyl)isoquinolin-6-ol throughout its lifecycle in the laboratory.

Introduction and Physicochemical Profiling

1-((Methylamino)methyl)isoquinolin-6-ol (C₁₁H₁₂N₂O) is an aminoalcohol derivative of the isoquinoline family, a class of compounds heavily investigated for their anti-cancer, anti-inflammatory, and neuroprotective pharmacological properties 1. The molecule features a bicyclic isoquinoline core, a hydroxymethyl group, and a basic methylamino group 1. These structural elements dictate its solubility profile and reactivity, which in turn drive our operational safety and waste segregation methodologies.

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication
Molecular Weight ~188.23 g/mol 1Utilized for standard stoichiometric and molarity calculations.
Melting Point 90°C - 92°C 1Solid at room temperature; dictates severe dust inhalation risk during weighing.
Solubility Soluble in polar solvents (MeOH, EtOH) [[1]]()Directs the primary route for organic waste stream segregation.
Reactivity Nucleophilic substitution, oxidation [[1]]()Requires segregation from strong oxidizers in waste accumulation.

Hazard Assessment and Regulatory Framework

While isoquinoline derivatives offer significant therapeutic potential, they must be managed as pharmacologically active hazardous substances in the laboratory environment 1. The preparation, handling, and disposal of such bioactive compounds expose researchers to potential risks that must be mitigated through robust engineering controls 2.

Under the Occupational Safety and Health Administration (OSHA) standards (29 CFR 1910.1450), laboratories must adhere to a strict Chemical Hygiene Plan to keep exposures as low as reasonably achievable (ALARA) 3. Furthermore, the disposal of these materials is strictly governed by Environmental Protection Agency (EPA) regulations, necessitating precise waste characterization to comply with the Resource Conservation and Recovery Act (RCRA) and the Toxic Substances Control Act (TSCA) [[4]]() 5.

Operational Handling and Decontamination

Causality of Experimental Choices: Because 1-((Methylamino)methyl)isoquinolin-6-ol is a solid powder at room temperature, the primary exposure route during initial handling is the inhalation of aerosolized particulates [[1]](). Therefore, all dry powder manipulation must occur within a certified ventilated enclosure to prevent respiratory exposure.

Step-by-Step Handling Protocol:

  • Enclosure Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet is operating with an inward face velocity of at least 100 feet per minute (fpm).

  • PPE Donning: Equip standard laboratory PPE: closed-front lab coat, safety goggles, and double nitrile gloves. Self-Validating Step: Double-gloving provides an immediate visual and physical safety check; if the outer glove is compromised or contaminated, it can be removed without exposing the skin, ensuring continuous protection 2.

  • Dissolution Strategy: To permanently mitigate particulate inhalation risks, dissolve the solid compound in a compatible polar solvent (e.g., methanol) as early in the experimental workflow as possible 1.

  • Surface Decontamination: Post-manipulation, decontaminate all surfaces (balances, spatulas). Because the compound contains a basic secondary amine, utilizing a mildly acidic cleaning solution (e.g., 1% acetic acid) protonates the amine, significantly enhancing its aqueous solubility for efficient physical removal, followed by a final sanitizing wipe with 70% ethanol.

Step-by-Step Disposal Methodologies

Proper disposal relies on strict chemical segregation. Mixing incompatible waste streams not only violates EPA regulations but can lead to exothermic reactions or toxic gas release 35.

Protocol: Liquid Waste Segregation and Disposal

  • Matrix Characterization: Identify the primary solvent used in your workflow. 1-((Methylamino)methyl)isoquinolin-6-ol exhibits limited solubility in non-polar solvents and high solubility in polar solvents 1.

  • Stream Segregation:

    • Non-Halogenated Stream: If the compound is dissolved in methanol or ethanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated Stream: If the workflow incorporated halogenated solvents (e.g., dichloromethane), the entire mixture MUST be routed to "Halogenated Organic Waste." Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins; contaminating non-halogenated streams with halogens drastically increases institutional disposal costs and environmental hazards.

    • Aqueous Stream: For biological assay buffers containing the compound, collect in a separate aqueous waste container.

  • Self-Validation Step (Aqueous): Before sealing the aqueous waste container, test an aliquot with pH indicator strips to confirm the solution is neutral (pH 6-8). This validates that no highly acidic or basic components are inadvertently accumulating, preventing dangerous pressurization in the drum.

  • RCRA Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "1-((Methylamino)methyl)isoquinolin-6-ol" and all solvent percentages. "Unknowns" are strictly prohibited by EPA regulations 3.

Protocol: Solid Waste Disposal

  • Collection: Discard all contaminated consumables (weigh boats, pipette tips, outer gloves) into a dedicated, chemically resistant waste bag 3.

  • Containment: Seal the bag and place it in a rigid secondary container labeled "Hazardous Solid Debris - Isoquinoline Derivatives."

  • Institutional Transfer: Transfer all sealed, labeled containers from the Satellite Accumulation Area (SAA) to the institutional Environmental Health and Safety (EHS) department for final regulated incineration 3.

Workflow Visualization

WasteSegregation Start 1-((Methylamino)methyl) isoquinolin-6-ol Waste Liquid Liquid Waste Stream Start->Liquid Solid Solid Contaminated Debris (PPE, Consumables) Start->Solid Aqueous Aqueous Matrix (Buffers) Liquid->Aqueous Organic Organic Matrix (Solvents) Liquid->Organic Labeling RCRA-Compliant Labeling & SAA Storage Solid->Labeling Aqueous->Labeling Halogenated Halogenated (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOH) Organic->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Incineration EHS Transfer & High-Temp Incineration Labeling->Incineration

Caption: Decision tree for the segregation and disposal of 1-((Methylamino)methyl)isoquinolin-6-ol waste.

Sources

Personal protective equipment for handling 1-((Methylamino)methyl)isoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams on the safe handling of novel active pharmaceutical ingredients (APIs) and reactive building blocks. Handling novel compounds requires moving beyond basic compliance and establishing a culture of mechanistic safety—where every researcher understands why a specific barrier or protocol is in place.

This guide provides the essential safety, logistical, and operational framework for handling 1-((Methylamino)methyl)isoquinolin-6-ol , ensuring a self-validating system of protection for your laboratory personnel.

Chemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first deconstruct the chemical's structural hazards. 1-((Methylamino)methyl)isoquinolin-6-ol (Molecular Weight: 188.23 g/mol ) is a bicyclic isoquinoline derivative featuring a hydroxymethyl group and a reactive methylamino bridge[1]. While it shows significant promise in drug development for its pharmacological properties, its structural motifs demand strict handling protocols[1].

The parent compound, isoquinoline, is highly lipophilic and carries severe hazard classifications, including H302 (Harmful if swallowed), H311 (Toxic in contact with skin), and H319 (Causes serious eye irritation)[2]. The addition of the methylamino group increases the compound's basicity, which can enhance its dermal penetration and respiratory irritation profile. Because comprehensive long-term toxicological data (such as carcinogenicity or reproductive toxicity) for this specific derivative is often unavailable, it must be treated as an Occupational Exposure Band (OEB) 3 or 4 compound. This classification requires rigorous containment to prevent micro-aerosolization and dermal exposure[3].

The Logic of Protection: Mandatory PPE Matrix

Selecting Personal Protective Equipment (PPE) is not about checking boxes; it is about building a self-validating barrier system based on the chemical's physical state and the operational risk[4].

  • Dermal Protection (Causality): Isoquinoline derivatives can act as penetration enhancers and easily permeate standard thin latex. Therefore, double-gloving with chemical-resistant nitrile is mandatory[5]. The inner glove acts as a clean baseline, while the outer glove serves as the primary barrier and must be frequently changed if contamination is suspected.

  • Respiratory Protection (Causality): When handling the dry powder form, the primary risk is aerosolization. If a primary engineering control fails, a properly fitted N95 respirator or a Powered Air-Purifying Respirator (PAPR) provides critical secondary containment to prevent inhalation of potent API dust[3].

  • Ocular Protection (Causality): Chemical splash goggles are required over standard safety glasses. Standard glasses leave gaps where aerosolized powders or capillary action from dissolved API splashes can reach the ocular mucosa.

Table: PPE Requirements by Operational Scale
Operational ScaleActivity ProfilePrimary Engineering ControlRequired PPE Ensemble
Analytical (<10 mg) Weighing, HPLC prep, assay dilutionFume Hood or Ventilated Balance Enclosure (VBE)Lab coat, double nitrile gloves, splash goggles, N95 respirator (if handling powder outside VBE).
Preparative (>100 mg) Synthesis, bulk transfer, scale-upClass II Biosafety Cabinet (BSC) or GloveboxTyvek suit/sleeves, double nitrile gloves, splash goggles, PAPR system.
Solution Handling Pipetting, liquid transfersFume HoodLab coat, single nitrile glove, standard safety glasses.

Operational Workflows & Engineering Controls

The most effective way to handle potent isoquinoline derivatives is to rely on the Hierarchy of Controls, prioritizing engineering solutions before relying on PPE.

Hierarchy_Controls Hazard 1-((Methylamino)methyl)isoquinolin-6-ol (OEB 3/4 Hazard) EngControls 1. Engineering Controls (Ventilated Enclosure / Fume Hood) Hazard->EngControls Admin 2. Administrative Controls (SOPs, Restricted Access, Training) EngControls->Admin PPE 3. Personal Protective Equipment (Targeted Barrier Protection) Admin->PPE Resp Respiratory: PAPR or N95 PPE->Resp Dermal Dermal: Double Nitrile Gloves PPE->Dermal Ocular Ocular: Chemical Splash Goggles PPE->Ocular

Hierarchy of Controls for handling 1-((Methylamino)methyl)isoquinolin-6-ol.

Step-by-Step Handling Methodology

To ensure scientific integrity and safety, every step of the handling process must be a closed, self-validating loop.

  • Pre-Operation Validation: Before opening the chemical container, validate your engineering controls. Ensure the fume hood or VBE has a verified inward face velocity of 80–100 feet per minute (fpm). Don all required PPE[4].

  • Static Mitigation & Weighing: Dry powders of novel APIs are highly prone to static scatter. Use an anti-static gun (ionizer) on the weigh boat and spatula prior to use. Weigh the compound strictly inside the VBE to prevent micro-aerosolization into the broader lab environment.

  • In-Situ Dissolution: Never transport the dry powder across the lab. Add your solvent (e.g., methanol or ethanol, in which the compound is highly soluble[1]) directly to the vial inside the hood.

  • Sealed Transfer: Once dissolved, cap the vial tightly. For transferring the solution to subsequent assays, use a syringe through a septum rather than opening the vial. This minimizes vapor release and potential dermal exposure.

Handling_Workflow Prep 1. Preparation Don PPE & Check Hood Weigh 2. Weighing Use Anti-Static Boat Prep->Weigh Dissolve 3. Dissolution Add Solvent in Hood Weigh->Dissolve Transfer 4. Transfer Use Sealed Septum Vial Dissolve->Transfer Decon 5. Decontamination Wipe Down & Dispose Transfer->Decon

Step-by-step operational workflow for weighing and dissolution.

Decontamination & Waste Disposal Plan

A safety protocol is only as robust as its cleanup and disposal phase. Because of the compound's toxicity to aquatic life and persistence[2], environmental release must be strictly avoided.

  • Spill Response: For powder spills, do not sweep, as this will aerosolize the API. Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust, then carefully wipe inward toward the center of the spill[4].

  • Surface Decontamination: Wipe down all hood surfaces, spatulas, and balances with methanol to solubilize residual 1-((Methylamino)methyl)isoquinolin-6-ol. Follow this with a secondary wipe using a 10% sodium hypochlorite (bleach) solution to chemically degrade the remaining organic residues.

  • Waste Disposal: All contaminated PPE, weigh boats, and wipes must be placed in a sealed, clearly labeled hazardous waste container designated for high-temperature incineration. Liquid waste containing the dissolved API must be collected in a compatible, labeled organic waste carboy and never poured down the drain[2].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.